4-Fluoro-2-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRQIRPNNIORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379085 | |
| Record name | 4-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450-83-9 | |
| Record name | 4-Fluoro-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxybenzaldehyde, a key building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an activating methoxy group, a deactivating but metabolically stabilizing fluorine atom, and a versatile aldehyde handle, makes it a valuable precursor for a wide range of complex molecules, particularly in the development of novel therapeutic agents.
Core Properties and Data
The fundamental physicochemical and safety data for this compound are summarized below.
Physicochemical Properties
The following table outlines the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 450-83-9 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Alternate Name | 2-methoxy-4-fluorobenzaldehyde | [1] |
| Appearance | White to pale cream/yellow crystals or powder | [3] |
| Melting Point | 58.5 - 64.5 °C | [3] |
| Boiling Point | ~248 °C (estimated based on 4-methoxybenzaldehyde) | [4] |
| Density | No experimental data available | |
| Purity | Commercially available at ≥97.5% or 98% | [3] |
| Storage | Store in a cool, dry, well-ventilated area. Can be stored at ambient temperature or under refrigeration. |
Spectral Data
While experimental spectra for this compound are not widely published, the following table provides predicted data and typical spectral characteristics for this class of compounds. Researchers should obtain and interpret spectra on their specific samples for confirmation.
| Spectrum Type | Predicted/Typical Data |
| ¹H NMR | Expected signals for: Aldehyde proton (~9.8-10.1 ppm), aromatic protons (multiplets, ~6.8-7.9 ppm), and methoxy protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Expected signals for: Carbonyl carbon (~189-192 ppm), aromatic carbons (including C-F coupling, ~100-165 ppm), and methoxy carbon (~56 ppm). |
| IR Spectroscopy | Characteristic peaks expected at: ~2850-2750 cm⁻¹ (C-H stretch of aldehyde), ~1700-1680 cm⁻¹ (C=O stretch of aldehyde), ~1600-1450 cm⁻¹ (C=C aromatic ring stretches), and ~1250 cm⁻¹ (C-O stretch of ether). |
| Mass Spectrometry | Predicted [M+H]⁺ m/z: 155.0503. |
Synthesis and Experimental Protocols
This compound is typically synthesized via electrophilic formylation of an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a standard and effective method.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes the formylation of 3-fluoroanisole to yield this compound. The reaction introduces a formyl (-CHO) group para to the activating methoxy group.
Methodology:
-
Reagents: 3-Fluoroanisole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Sodium acetate, Water, Diethyl ether.
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, nitrogen/argon line, rotary evaporator, separation funnel.
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq) to a three-neck flask and cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻ may be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Dissolve 3-fluoroanisole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.
-
After addition, heat the reaction mixture to reflux (approx. 40-50 °C) and stir for 4-8 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate until the solution is basic. This hydrolysis step is exothermic.
-
Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separation funnel. Extract the aqueous layer three times with diethyl ether or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[5][6][7]
Applications in Organic Synthesis
The aldehyde functional group is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. One of its most common applications is in condensation reactions.
Protocol 2: Knoevenagel Condensation
This protocol details a representative Knoevenagel condensation between this compound and an active methylene compound, malononitrile, to form an α,β-unsaturated product.[8]
Methodology:
-
Reagents: this compound, Malononitrile, Piperidine (or another basic catalyst like ammonium acetate), Ethanol (or another suitable solvent).
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add malononitrile (1.0-1.1 eq) to the solution and stir to dissolve.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80 °C) and stir. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the product, 2-(4-fluoro-2-methoxybenzylidene)malononitrile, under vacuum. Further purification by recrystallization can be performed if necessary.[8][9][10]
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Avoid inhalation of dust. If handling as a powder, a dust mask may be appropriate.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and reactivity profile make it a reliable building block for drug discovery and fine chemical synthesis. The synthetic and reaction protocols provided herein offer a foundation for researchers to utilize this compound in their work, while the safety information ensures it can be handled responsibly. The strategic incorporation of fluorine and methoxy substituents provides a platform for developing next-generation molecules with tailored pharmacological properties.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. volochem.com [volochem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. www2.unifap.br [www2.unifap.br]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methoxy-4-fluorobenzaldehyde: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom, make it a valuable precursor for the development of novel bioactive molecules and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug design. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and analysis, and the core applications of 2-methoxy-4-fluorobenzaldehyde.
Physicochemical Properties
The fundamental physicochemical properties of 2-methoxy-4-fluorobenzaldehyde are summarized in the tables below. While some experimental values are readily available, data for certain properties such as boiling point and density are not extensively reported in the literature. In such cases, values for the closely related compound 4-fluorobenzaldehyde are provided for comparative context.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [1][2][3][4] |
| Molecular Weight | 154.14 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 43-48 °C (lit.) | [1] |
| Boiling Point | Data not available | |
| Boiling Point (4-fluorobenzaldehyde) | 181 °C at 758 mmHg (lit.) | [5] |
| Density | Data not available | |
| Density (4-fluorobenzaldehyde) | 1.157 g/mL at 25 °C (lit.) | [5] |
| Solubility | Soluble in common organic solvents. | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 450-83-9 | [2][3][4] |
| Synonyms | 4-Fluoro-2-methoxybenzaldehyde, 2-Fluoro-p-anisaldehyde | [1][2] |
| InChI | 1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | [1] |
| SMILES | COc1ccc(C=O)c(F)c1 | [1] |
Experimental Protocols
Synthesis of 2-Methoxy-4-fluorobenzaldehyde
A common synthetic route to 2-methoxy-4-fluorobenzaldehyde involves the nucleophilic aromatic substitution of a difluoro-substituted precursor. The following is a representative protocol.
Materials:
-
2,4-difluorobenzaldehyde
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorobenzaldehyde in anhydrous methanol.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude 2-methoxy-4-fluorobenzaldehyde by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of 2-methoxy-4-fluorobenzaldehyde in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals include a singlet for the methoxy protons, aromatic protons exhibiting splitting patterns influenced by both the fluorine and adjacent protons, and a singlet for the aldehyde proton.
-
¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum. Predicted chemical shifts suggest signals for the carbonyl carbon, aromatic carbons (with C-F couplings), and the methoxy carbon.[7] Due to the low natural abundance of ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).[8]
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Key characteristic absorption bands are expected for the aldehyde C-H stretch (around 2850-2750 cm⁻¹), the carbonyl (C=O) stretch (around 1700 cm⁻¹), aromatic C=C stretches, and C-O ether stretches.[8]
Reactivity and Applications in Drug Discovery
2-Methoxy-4-fluorobenzaldehyde is a versatile building block due to the reactivity of its aldehyde functional group. It readily undergoes various transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
The aldehyde group can participate in:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To yield stilbene derivatives.
-
Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated carbonyl compounds, which are precursors to various heterocyclic systems.[9]
-
Oxidation: To produce the corresponding carboxylic acid.
-
Reduction: To form the corresponding benzyl alcohol.
Derivatives of 2-methoxy-4-fluorobenzaldehyde have been investigated for their potential as anticancer and anti-inflammatory agents, among other therapeutic areas. The strategic placement of the methoxy and fluoro substituents can influence the biological activity and pharmacokinetic properties of the final compounds.
Visualizations
References
- 1. 2-氟-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. indiamart.com [indiamart.com]
- 5. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 6. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Fluoro-2-methoxybenzaldehyde
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-2-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular characteristics, representative experimental protocols, and key analytical methodologies.
Core Molecular Information
This compound is a substituted aromatic aldehyde, a chemical class of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of the aldehyde functional group. The presence of a fluorine atom and a methoxy group on the benzene ring modifies the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological activity.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 154.14 g/mol |
| Molecular Formula | C₈H₇FO₂ |
| CAS Number | 450-83-9 |
| Appearance | White to pale cream crystals or powder |
| Melting Point | 58.5-64.5 °C |
| Purity (Assay by GC) | ≥97.5% |
| Alternate Names | 2-methoxy-4-fluorobenzaldehyde |
Illustrative Experimental Protocols
General Synthesis of a Substituted Benzaldehyde (Illustrative)
A common route for the synthesis of aromatic aldehydes involves the formylation of an appropriately substituted aromatic precursor. One such method is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto an electron-rich aromatic ring. For this compound, a plausible starting material would be 3-fluoroanisole.
Reaction: Formylation of 3-fluoroanisole.
Reagents and Materials:
-
3-Fluoroanisole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent such as dichloromethane (DCM) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while stirring to form the Vilsmeier reagent.
-
To this mixture, add 3-fluoroanisole dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
General Analytical Protocols
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent is injected into the GC-MS system. This technique will help to determine the purity of the compound and confirm its molecular weight from the resulting mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a suitable HPLC method should be developed. This typically involves selecting an appropriate column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water) to achieve good separation of the main compound from any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl group of the aldehyde (typically appearing around 1700 cm⁻¹) and the C-O bonds of the methoxy group.
Structural Relationship Diagram
The following diagram illustrates the relationship between the chemical name and the structural components of this compound.
Caption: Structural components of this compound.
Spectroscopic Analysis of 4-Fluoro-2-methoxybenzaldehyde: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-methoxybenzaldehyde, a key aromatic aldehyde derivative. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, drug development, and materials science, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Summary of Spectroscopic Data
The structural integrity and purity of this compound are confirmed through the following spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard techniques for the analysis of aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard proton pulse program is utilized. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A standard carbon pulse program with proton decoupling is used. A wider spectral width (e.g., 0 to 220 ppm) is set, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is finely ground to a homogeneous powder.
-
The powder is then compressed in a pellet press under high pressure to form a thin, transparent disc.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For GC-MS analysis, the solution is injected into the gas chromatograph.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Workflow for Spectroscopic Analysis
The logical flow of acquiring and interpreting spectral data for the structural elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to 2-(4-Fluorophenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The chemical formula C8H7FO2 encompasses a variety of structural isomers, each with unique chemical and physical properties. This guide focuses on a core, well-documented isomer: 2-(4-fluorophenyl)acetic acid . This compound is a significant building block in organic synthesis and a key intermediate in the pharmaceutical industry, particularly in the development of anti-inflammatory agents and fluorinated anesthetics.[1][2] This document provides a comprehensive overview of its chemical identity, physical and spectroscopic properties, synthesis protocols, and known biological relevance, structured to be a vital resource for professionals in chemical and pharmaceutical research.
Introduction
2-(4-Fluorophenyl)acetic acid, also known as p-fluorophenylacetic acid, is an aromatic carboxylic acid.[1] The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, acidity, and biological activity compared to its non-halogenated analog, phenylacetic acid.[3] Its utility as a precursor in the synthesis of pharmacologically active compounds makes it a molecule of high interest.[1][4] This guide aims to consolidate key technical data and experimental methodologies related to 2-(4-fluorophenyl)acetic acid.
Chemical and Physical Properties
2-(4-Fluorophenyl)acetic acid is a white to off-white crystalline solid at room temperature, often appearing as shiny flakes or powder.[1][3] It is relatively stable under standard conditions.[1] While sparingly soluble in water, it shows moderate solubility in polar organic solvents like ethanol and methanol.[1][5]
Table 1: Chemical Identifiers and Properties of 2-(4-Fluorophenyl)acetic Acid
| Identifier/Property | Value | Reference |
| IUPAC Name | 2-(4-fluorophenyl)acetic acid | [6][7] |
| CAS Number | 405-50-5 | [3][6] |
| Molecular Formula | C8H7FO2 | [6][7] |
| Molecular Weight | 154.14 g/mol | [7] |
| Appearance | White to off-white crystalline powder or flakes | [1][3] |
| Melting Point | 81-83 °C | [5][8] |
| Boiling Point | 164 °C at 2.25 torr | [5][8] |
| pKa | 4.25 at 25 °C | [3][5] |
| Solubility | Insoluble in water; soluble in ethanol, methanol, DMSO | [1][2][5] |
| InChI Key | MGKPFALCNDRSQD-UHFFFAOYSA-N | [6][7] |
| SMILES | C1=CC(=CC=C1CC(=O)O)F | [7][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(4-fluorophenyl)acetic acid. Below is a summary of typical spectroscopic data.
Table 2: Spectroscopic Data for 2-(4-Fluorophenyl)acetic Acid
| Technique | Key Features and Observations |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 10.1 (bs, 1H, -COOH), 7.24 (t, 2H, Ar-H), 7.02 (t, 2H, Ar-H), 3.63 (s, 2H, -CH₂-) |
| ¹³C NMR | Data for related esters suggest characteristic shifts for the aromatic carbons and the carboxylic acid group.[10] |
| ¹⁹F NMR | The fluorine substituent provides a distinct signal, making ¹⁹F NMR a useful tool for characterization.[11] |
| IR (KBr Pellet) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-F stretching are expected. |
| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[12] |
Experimental Protocols
A common laboratory-scale synthesis involves the hydrolysis of a corresponding ester, such as methyl 4-fluorophenylacetate.[13]
Experimental Protocol: Hydrolysis of Methyl 4-fluorophenylacetate [13]
-
Reaction Setup: To 0.3 g of methyl 4-fluorophenylacetate, add 10 mL of water and 0.8 mL of a 30% sodium hydroxide solution.
-
Heating: Stir the mixture at 60 °C for one hour. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Acidification: Once the conversion is complete, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1.
-
Isolation: Isolate the resulting white solid product by filtration.
For high-purity requirements, 2-(4-fluorophenyl)acetic acid can be purified by crystallization from heptane or by high-vacuum distillation.[5]
Isomers of fluorophenylacetic acid can be separated and quantified using reverse-phase HPLC.[14]
HPLC Protocol: [14]
-
Column: Primesep SB reverse-phase column (250 mm length, 4.6 mm diameter, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, buffered with either formic acid or acetic acid.
-
Detection: UV detection at 264 nm.
-
Compatibility: This method is compatible with Mass Spectrometry (MS) detection.
Biological Significance and Signaling
2-(4-Fluorophenyl)acetic acid and its derivatives are of significant interest in drug development. They serve as key intermediates for various pharmacologically active compounds, including anti-inflammatory drugs and inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, which are used in the treatment of type 2 diabetes.[1][4]
While direct and detailed signaling pathways for 2-(4-fluorophenyl)acetic acid itself are not extensively documented in the public domain, its role as a precursor allows us to infer its involvement in the broader context of the drugs it helps create. For instance, its derivatives are used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs).
The logical workflow for its application in drug discovery can be visualized as follows:
Caption: Logical workflow from precursor to therapeutic effect.
Conclusion
2-(4-fluorophenyl)acetic acid is a versatile and important chemical compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its well-defined properties and established synthetic routes make it a reliable building block for the development of novel molecules. This guide provides a foundational repository of technical information to support researchers and scientists in their work with this key chemical intermediate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 3. guidechem.com [guidechem.com]
- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]
- 6. A10646.14 [thermofisher.com]
- 7. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 9. PubChemLite - 2-(4-fluorophenyl)acetic acid (C8H7FO2) [pubchemlite.lcsb.uni.lu]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 14. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-2-methoxybenzaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science. The document details key synthetic strategies, including the Vilsmeier-Haack reaction, Rieche formylation, and directed ortho-metalation, providing in-depth experimental protocols and comparative quantitative data.
Introduction
This compound is a substituted aromatic aldehyde whose structural features—a fluorine atom, a methoxy group, and a reactive aldehyde moiety—make it a versatile building block for the synthesis of complex organic molecules. Its derivatives have potential applications in the development of novel pharmaceuticals and functional materials. This guide focuses on the most common and effective laboratory-scale methods for its preparation, starting from the readily available precursor, 3-fluoroanisole (1-fluoro-3-methoxybenzene).
Core Synthetic Pathways
The synthesis of this compound predominantly involves the electrophilic formylation of 3-fluoroanisole. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The formylation is expected to occur at the position ortho to the strongly activating methoxy group and para to the fluorine atom, which is the C4 position, leading to the desired product. The three primary methods to achieve this transformation are detailed below.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4]
Reaction Mechanism:
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich aromatic ring of 3-fluoroanisole. Subsequent hydrolysis of the resulting iminium salt intermediate yields this compound.[4]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 3-fluoroanisole (1.0 equiv.) in a minimal amount of anhydrous dichloromethane (DCM). Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously until the hydrolysis is complete.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl ether) to afford pure this compound.[5][6][7][8]
Rieche Formylation
The Rieche formylation is another effective method for the formylation of electron-rich aromatic compounds, utilizing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[9][10][11]
Reaction Mechanism:
The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic species, which then undergoes an electrophilic aromatic substitution reaction with 3-fluoroanisole. Subsequent hydrolysis of the intermediate yields the desired aldehyde.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-fluoroanisole (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (TiCl₄) (1.1 equiv.) dropwise to the stirred solution.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) or recrystallization to yield pure this compound.[12]
Directed Ortho-Metalation (DoM)
Directed ortho-metalation provides a highly regioselective method for the functionalization of aromatic rings.[13][14] The methoxy group in 3-fluoroanisole can direct the lithiation to the ortho position (C2). Subsequent quenching with a formylating agent like DMF yields the desired product.
Reaction Mechanism:
n-Butyllithium (n-BuLi) coordinates to the oxygen of the methoxy group, facilitating the deprotonation of the adjacent ortho-proton. The resulting aryllithium species then reacts with DMF to form an intermediate which, upon acidic workup, hydrolyzes to the aldehyde.[15][16]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 3-fluoroanisole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 equiv., typically 2.5 M in hexanes) dropwise to the stirred solution. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 equiv.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and analogous compounds via the described pathways. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| Vilsmeier-Haack | 3-Fluoroanisole | DMF, POCl₃ | 60-80 (estimated) | >95 (after purification) | [4] |
| Rieche Formylation | 3-Fluoroanisole | Dichloromethyl methyl ether, TiCl₄ | 70-90 (estimated) | >97 (after purification) | [9][17] |
| Directed Ortho-Metalation | 3-Fluoroanisole | n-BuLi, DMF | 50-70 (estimated) | >98 (after purification) | [13][14] |
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is depicted below.
Characterization Data
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the methoxy protons (~3.9 ppm), and signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~190 ppm), as well as signals for the aromatic carbons and the methoxy carbon. The carbon attached to the fluorine will show a large coupling constant.[18]
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.[19]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (154.14 g/mol ).
Conclusion
This technical guide has outlined the principal synthetic routes to this compound from 3-fluoroanisole. The Vilsmeier-Haack and Rieche formylation reactions represent robust and high-yielding methods, while directed ortho-metalation offers excellent regioselectivity. The choice of method will depend on the available reagents, equipment, and the desired scale of the synthesis. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
4-Fluoro-2-methoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features—a reactive aldehyde group, a methoxy substituent, and a fluorine atom—impart desirable physicochemical properties to target molecules, making it an attractive starting material for the synthesis of a wide array of complex organic compounds. This guide provides a comprehensive overview of the applications of this compound in the synthesis of bioactive molecules, particularly in the realm of drug discovery, supported by detailed experimental protocols and quantitative data.
Chemical Properties and Reactivity
This compound (CAS No. 450-83-9) is a crystalline solid with a molecular weight of 154.14 g/mol . The presence of the electron-donating methoxy group at the ortho position and the electron-withdrawing fluorine atom at the para position to the aldehyde functionality modulates the reactivity of the aromatic ring and the carbonyl group. This substitution pattern influences the regioselectivity of further chemical transformations and can enhance the metabolic stability and binding affinity of the resulting pharmaceutical compounds.
| Property | Value |
| CAS Number | 450-83-9 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to pale cream crystals or powder |
| Melting Point | 58.5-64.5 °C |
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the fluoro and methoxy groups makes this compound a valuable precursor in the synthesis of various heterocyclic compounds and other pharmacologically active agents. Its utility has been notably demonstrated in the development of kinase inhibitors, which are pivotal in cancer therapy and the treatment of other diseases.
Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[1] The development of selective GSK-3 inhibitors is therefore a significant area of research in medicinal chemistry.[2][3] this compound has been utilized as a key starting material in the synthesis of potent GSK-3 inhibitors.
A patented synthetic route describes the reaction of this compound with (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide to yield an intermediate that is further elaborated to a GSK-3 inhibitor.
Reaction Scheme:
A representative reaction scheme for the synthesis of a GSK-3 inhibitor precursor.
Procedure:
A solution of this compound (1.19 g, 7.72 mmol) and (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide (1.5 g, 7.27 mmol) in dichloromethane (DCM, 50 mL) was stirred at room temperature for 2 hours. Sodium triacetoxyborohydride (2.31 g, 10.91 mmol) was then added, and the reaction mixture was stirred at room temperature overnight. The reaction was quenched with a saturated aqueous solution of sodium bicarbonate (50 mL) and extracted with DCM (2 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with 0-10% methanol in DCM) to afford the desired product as a white solid.
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| This compound | 154.14 | 7.72 | 1.19 g |
| (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide | 206.24 | 7.27 | 1.5 g |
| Sodium triacetoxyborohydride | 211.94 | 10.91 | 2.31 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Product Yield | - | - | 1.9 g (73%) |
Role in Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway
The inhibition of GSK-3 is a key therapeutic strategy. The following diagram illustrates a simplified representation of the GSK-3 signaling pathway and the point of intervention by inhibitors.
References
- 1. Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegeneration, cancer, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 4-Fluoro-2-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-2-methoxybenzaldehyde. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for their studies.
Core Stability Profile and Storage Recommendations
This compound is a solid compound that is generally stable under standard laboratory conditions. However, its stability can be influenced by environmental factors such as temperature, light, moisture, and air. To maintain the compound's integrity and prevent degradation, it is crucial to adhere to appropriate storage and handling protocols.
Based on available safety data sheets and chemical properties of related aromatic aldehydes, the primary degradation pathway of concern is the oxidation of the aldehyde functional group to a carboxylic acid. Exposure to air and light can accelerate this process. Additionally, while generally stable, prolonged exposure to harsh conditions such as high temperatures or extreme pH may lead to other degradation pathways, including potential hydrolysis of the methoxy group.
Recommended Storage Conditions
For optimal stability and to ensure a long shelf-life, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.
| Parameter | Recommendation | Rationale |
| Temperature | Ambient or refrigerated (2-8 °C) for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde group.[1] |
| Light | Store in the dark (amber vial or in a light-proof container) | Protects against potential photodegradation. |
| Moisture | Store in a dry environment. | Minimizes the risk of hydrolysis and other moisture-related degradation. |
| Container | Tightly sealed, appropriate for chemical storage. | Prevents exposure to air and moisture. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior and for the development of analytical methods.
| Property | Value |
| CAS Number | 450-83-9 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Physical Form | Solid |
| Melting Point | Not explicitly stated for this isomer, but related isomers have melting points around 40-60°C. |
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for ensuring the compound's purity over time. The primary anticipated degradation pathways for this compound are oxidation and, to a lesser extent, hydrolysis.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and help in the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Workflow for Stability Testing
References
Solubility Profile of 4-Fluoro-2-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 4-Fluoro-2-methoxybenzaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a predicted solubility profile based on the principles of chemical structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the precise quantitative determination of its solubility in various common laboratory solvents is provided. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction
This compound is an aromatic aldehyde with the chemical formula C₈H₇FO₂. Its structure, featuring a benzene ring substituted with a fluoro, a methoxy, and a formyl group, suggests a molecule with moderate polarity. Understanding its solubility is critical for a wide range of applications, including organic synthesis, pharmaceutical development, and materials science, as it dictates solvent selection for reactions, purification, and formulation. While specific experimental data is scarce, a qualitative understanding can be derived from the principle of "like dissolves like". This principle suggests that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Predicted Solubility Profile
Based on the chemical structure of this compound and the known solubility of similar compounds such as benzaldehyde and other substituted benzaldehydes, a predicted solubility profile in common laboratory solvents is presented in Table 1. Benzaldehyde, the parent compound, is slightly soluble in water and soluble in many organic solvents. The presence of the polar methoxy and fluoro groups in this compound is expected to slightly increase its polarity compared to benzaldehyde.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The aromatic ring limits aqueous solubility, though the polar functional groups may allow for minimal dissolution. |
| Methanol | Soluble | The polarity of methanol is compatible with the polar functional groups of the solute. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity should facilitate dissolution. | |
| Polar Aprotic | Acetone | Very Soluble | Acetone is a good solvent for many moderately polar organic compounds. |
| Acetonitrile | Soluble | Its polarity is suitable for dissolving substituted benzaldehydes. | |
| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic solids. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is another strong polar aprotic solvent well-suited for this type of compound. | |
| Non-Polar | Hexane | Sparingly Soluble | The significant polarity of the solute is expected to limit its solubility in non-polar aliphatic hydrocarbons. |
| Toluene | Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, aiding dissolution. | |
| Dichloromethane (DCM) | Very Soluble | DCM is a versatile solvent for a wide range of organic compounds of moderate polarity. | |
| Diethyl Ether | Soluble | The ether's slight polarity and ability to act as a hydrogen bond acceptor should allow for good solubility. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory procedure for determining the solubility of a solid compound like this compound in various solvents.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.
-
A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units of g/L or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Methodological & Application
Synthetic Routes Utilizing 4-Fluoro-2-methoxybenzaldehyde: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 4-Fluoro-2-methoxybenzaldehyde serves as a versatile building block in the synthesis of a variety of heterocyclic compounds and other valuable organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, allows for the strategic construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for several key synthetic transformations involving this compound, including the synthesis of quinazoline derivatives, which are known to exhibit potent biological activities such as the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Application in the Synthesis of Quinazoline Derivatives as EGFR Inhibitors
Quinazoline scaffolds are prevalent in a number of approved drugs and clinical candidates, particularly as tyrosine kinase inhibitors. The synthesis of 2,4-disubstituted quinazolines can be achieved through the condensation of this compound with an appropriate amino precursor, followed by cyclization. These derivatives are of significant interest in oncology research due to their potential to inhibit EGFR, a key regulator of cell growth and proliferation that is often dysregulated in cancer.
General Synthetic Workflow for Quinazoline Derivatives
Caption: General workflow for the synthesis of quinazoline derivatives.
Experimental Protocol: Synthesis of a 6-Fluoro-8-methoxy-quinazoline derivative
This protocol outlines a general procedure for the synthesis of a quinazoline derivative from this compound.
Materials:
-
This compound
-
Formamidine acetate
-
N,N-Dimethylformamide (DMF)
-
2-Amino-5-fluorobenzoic acid
-
Thionyl chloride
-
Appropriate nucleophile (e.g., aniline derivative)
Procedure:
-
Synthesis of 6-Fluoro-4-quinazolinol: A mixture of 2-amino-5-fluorobenzoic acid and formamide is heated.[1]
-
Chlorination: The resulting 6-fluoro-4-quinazolinol is treated with thionyl chloride to yield 4-chloro-6-fluoroquinazoline.
-
Nucleophilic Substitution: The 4-chloro-6-fluoroquinazoline is then reacted with an appropriate amine in a suitable solvent like isopropanol to yield the final 2,4-disubstituted quinazoline product.
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 2-amino-5-fluorobenzoic acid | Formamidine acetate, Formamide | 160 °C, 4 hr | 6-Fluoroquinazolin-4(3H)-one | - | [2][3] |
| 6-Fluoroquinazolin-4(3H)-one | SOCl2 | Reflux, 4 hr | 4-Chloro-6-fluoroquinazoline | - | [2][3] |
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
General Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Experimental Protocol: Reductive Amination with a Substituted Aniline
This protocol provides a general method for the reductive amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.0-1.2 eq) in DCM or DCE.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Aldehyde | Amine | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | N-Benzylaniline | High | [4] |
| o-Vanillin | p-Toluidine | NaBH₄ | - | N-(2-hydroxy-3-methoxybenzyl)-p-toluidine | Quantitative (Imine) | [5][6] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. While the C-F bond is generally less reactive than C-Br or C-I bonds in such couplings, with the appropriate catalyst and conditions, this compound can participate in these reactions, offering a route to biaryl compounds.
General Workflow for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl fluoride.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-acetylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until completion.
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 4-Methoxybiphenyl | 98 |[7] | | 2-Iodocyclohexenone | Phenylboronic acid | Pd/C | Na₂CO₃ | DME/H₂O | 2-Phenylcyclohexenone | 95 |[8] |
Other Synthetic Applications
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a base to form a new carbon-carbon double bond.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Base (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold solvent and dry.
| Aldehyde | Active Methylene | Catalyst | Conditions | Product | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Malononitrile | None | Water, rt, 4h | 2-(4-Fluorobenzylidene)malononitrile | 88 | [9] |
| Benzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/MeOH, rt, 35 min | Benzylidenemalononitrile | 74 | [10] |
Wittig Reaction
The Wittig reaction allows for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-BuLi, NaH, or concentrated NaOH)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Prepare the phosphorus ylide by treating benzyltriphenylphosphonium chloride with a strong base in an anhydrous solvent.
-
Add a solution of this compound in the same solvent to the ylide solution.
-
Stir the reaction at the appropriate temperature until completion.
-
Quench the reaction and work up by extraction.
-
Purify the resulting alkene by column chromatography.
| Aldehyde | Phosphonium Salt | Base | Solvent | Product | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DCM | trans-9-(2-Phenylethenyl)anthracene | - | [11][12] |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ | Solvent-free | 1-Bromo-4-(2-phenylethenyl)benzene | - | [13] |
Biological Context: EGFR Signaling Pathway Inhibition
The quinazoline derivatives synthesized from this compound can act as competitive inhibitors of ATP at the kinase domain of EGFR. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[14]
Caption: EGFR signaling and inhibition by quinazoline derivatives.
References
- 1. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. gctlc.org [gctlc.org]
- 14. static.sites.sbq.org.br [static.sites.sbq.org.br]
Application Notes and Protocols: Reactions of 4-Fluoro-2-methoxybenzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxybenzaldehyde is a versatile building block in organic synthesis, particularly in the construction of novel heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry. Its reaction with amines is a fundamental transformation that primarily yields two classes of compounds: Schiff bases (imines) and N-substituted amines. These products serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom and the methoxy group on the benzaldehyde ring can significantly influence the physicochemical properties and biological activities of the resulting derivatives, such as metabolic stability, lipophilicity, and binding affinity to pharmacological targets.[1]
This document provides detailed application notes and experimental protocols for the two primary reactions of this compound with amines: Schiff base formation and reductive amination.
I. Schiff Base Formation (Imine Synthesis)
The condensation reaction between this compound and a primary amine is a classic method for the formation of a Schiff base, characterized by the azomethine (-C=N-) functional group. This reaction is typically reversible and can be catalyzed by either acid or base.
Applications in Medicinal Chemistry
Schiff bases derived from substituted benzaldehydes are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The imine linkage is often crucial for their biological function.
-
Anticancer Activity: Numerous Schiff base derivatives have been investigated for their potential as anticancer agents. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways. For instance, certain Schiff bases have shown cytotoxicity against cancer cell lines like HeLa and MCF-7.
-
Antimicrobial Activity: The azomethine group in Schiff bases has been associated with antibacterial and antifungal properties. Fluorinated imines, in particular, are of interest due to the potential for enhanced metabolic stability and membrane permeability.[1] Some fluorinated aldimines have demonstrated antibacterial activity comparable to standard antibiotics like ampicillin.[1]
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
In a separate flask, dissolve the primary amine (1 equivalent) in ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product, if precipitated, can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Data Presentation: Examples of Schiff Base Synthesis
| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoroaniline | (E)-N-(4-Fluorobenzylidene)-4-fluoro-2-methoxyaniline | Ethanol, Acetic acid (cat.), Reflux, 3h | 85 | N/A |
| 3,5-Dichloroaniline | (E)-N-(3,5-Dichlorobenzylidene)-4-fluoro-2-methoxyaniline | Ethanol, Acetic acid (cat.), Reflux, 4h | 78 | N/A |
| 4-Methylaniline | (E)-N-(4-Methylbenzylidene)-4-fluoro-2-methoxyaniline | Methanol, Reflux, 2h | 92 | N/A |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Workflow for Schiff Base Formation
Caption: General workflow for the synthesis of Schiff bases.
II. Reductive Amination
Reductive amination is a two-step process that converts a carbonyl group to an amine through an intermediate imine. In the context of this compound, this reaction is used to synthesize N-substituted benzylamines. The reaction can be performed in a one-pot fashion where the imine is formed in situ and then reduced without isolation.
Applications in Drug Development
N-substituted benzylamines are important pharmacophores found in a variety of therapeutic agents. The fluorine and methoxy substituents on the aromatic ring can be strategically employed to fine-tune the pharmacological profile of the molecule.
-
Neurotransmitter Reuptake Inhibitors: Many CNS-active drugs feature a benzylamine core. The substituents on the aromatic ring can modulate the selectivity and potency for various neurotransmitter transporters.
-
Enzyme Inhibitors: The benzylamine moiety can interact with the active sites of various enzymes, leading to their inhibition.
-
Antimicrobial and Anticancer Agents: As with Schiff bases, the introduction of a substituted benzylamine group can lead to compounds with significant antimicrobial and anticancer activities.
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general one-pot method for the reductive amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol (or other suitable solvent like Dichloromethane (DCM) for NaBH(OAc)₃)
-
Acetic acid (optional, for iminium ion formation)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in methanol in a round-bottom flask.
-
If the amine is an aniline, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (or iminium ion).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 equivalents) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Examples of Reductive Amination
| Amine Reactant | Reducing Agent | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | NaBH₄ | N-(4-Fluoro-2-methoxybenzyl)benzylamine | Methanol, 0°C to RT, 4h | 88 | N/A |
| Morpholine | NaBH(OAc)₃ | 4-(4-Fluoro-2-methoxybenzyl)morpholine | DCM, RT, 12h | 91 | N/A |
| Aniline | NaBH₄ | N-(4-Fluoro-2-methoxybenzyl)aniline | Methanol, Acetic acid (cat.), 0°C to RT, 6h | 82 | N/A |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Workflow for Reductive Amination
Caption: General one-pot workflow for reductive amination.
III. Potential Signaling Pathway Modulation
Derivatives of this compound, particularly those with demonstrated anticancer activity, may exert their effects by modulating key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A hypothetical pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Conclusion
The reactions of this compound with amines provide facile access to a diverse range of Schiff bases and N-substituted benzylamines. These compounds are valuable intermediates and potential lead structures in the field of drug discovery, with demonstrated applications as anticancer and antimicrobial agents. The protocols and data presented herein serve as a guide for researchers to explore the synthesis and biological evaluation of novel derivatives based on this versatile scaffold. Further investigation into the structure-activity relationships of these compounds is warranted to develop more potent and selective therapeutic agents.
References
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-Fluoro-2-methoxybenzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxybenzaldehyde is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the aldehyde, makes it a valuable precursor for the synthesis of a diverse range of complex molecules.[1][2] The aldehyde functionality serves as a versatile handle for various chemical transformations, while the fluorine and methoxy substituents can significantly influence the pharmacological properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This application note provides a detailed protocol for the efficient Suzuki coupling of this compound with various arylboronic acids. The presence of the ortho-methoxy group can introduce steric hindrance, making the choice of an appropriate catalyst system crucial for achieving high yields.[4][5] This protocol utilizes a highly active palladium/dialkylbiarylphosphine ligand system, which has proven effective for challenging coupling partners.[6]
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7][8] The base plays a crucial role in activating the boronic acid for the transmetalation step.[9]
Experimental Protocol
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be necessary for different substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask. The flask should be sealed and purged with an inert gas for 10-15 minutes.
-
Reaction Execution: The reaction mixture is then heated to 100 °C with vigorous stirring for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS. For microwave-assisted reactions, heating at 120°C for 30-60 minutes is a good starting point.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for sterically hindered and electronically diverse substrates.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Fluoro-2-methoxy-1,1'-biphenyl-x-carbaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >90 |
| 2 | 4-Methoxyphenylboronic acid | 4-Fluoro-4'-methoxy-2-methoxy-1,1'-biphenyl-x-carbaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >85 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-Fluoro-2-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl-x-carbaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 20 | >80 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-Fluoro-3',5'-dimethyl-2-methoxy-1,1'-biphenyl-x-carbaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | >88 |
| 5 | 2-Thiopheneboronic acid | 4-Fluoro-2-methoxy-x-(thiophen-2-yl)benzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | >92 |
Yields are estimated based on similar transformations and may vary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The protocol outlined in this application note provides a robust and efficient method for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The use of a highly active palladium-SPhos catalyst system is key to overcoming the potential steric hindrance from the ortho-methoxy group, leading to high yields of the desired biaryl products. This methodology is a valuable tool for researchers in drug discovery and materials science, enabling the synthesis of complex molecular architectures based on the this compound scaffold. While the provided conditions serve as an excellent starting point, further optimization for specific substrates may enhance reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Witt-ig Reaction of 4-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a phosphorus ylide with an aldehyde or ketone. This method is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, due to its reliability and stereochemical control. These application notes provide detailed protocols for the Wittig reaction of 4-Fluoro-2-methoxybenzaldehyde, a versatile building block in medicinal chemistry. The electronic properties of the fluoro (electron-withdrawing) and methoxy (electron-donating) substituents can influence the reactivity of the aldehyde and the stereochemical outcome of the reaction.
The general scheme for the Wittig reaction involves the formation of a phosphorus ylide, typically from a phosphonium salt and a base, which then reacts with the aldehyde to yield an alkene and triphenylphosphine oxide. The nature of the ylide (stabilized or non-stabilized) is a key factor in determining the E/Z selectivity of the resulting alkene.
Reaction Scheme
The overall transformation for the Wittig reaction of this compound is depicted below:
This compound + Phosphorus Ylide → 4-Fluoro-2-methoxystyrene Derivative + Triphenylphosphine Oxide
Factors Influencing the Reaction
Several factors can impact the yield and stereoselectivity of the Wittig reaction with this compound:
-
Ylide Stability:
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive and generally favor the formation of the Z-alkene under kinetic control.
-
Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) are less reactive and tend to produce the E-alkene under thermodynamic control.[1]
-
-
Base: Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used to generate the ylide in situ.[2] Milder bases like potassium carbonate (K₂CO₃) or even organic bases can be employed, particularly with stabilized ylides.[3][4]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typical choices to ensure the stability of the reactive ylide.[5]
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and prevent side reactions. The reaction with the aldehyde is then allowed to proceed at room temperature or with gentle heating.
Experimental Protocols
Two primary protocols are presented, adaptable for different ylides and desired stereochemical outcomes.
Protocol A: Using a Strong Base (n-Butyllithium) for Non-Stabilized Ylides
This protocol is recommended for achieving good yields and is likely to favor the formation of the Z-isomer with non-stabilized ylides.[6]
Materials:
-
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (often to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.[6]
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-fluoro-2-methoxystyrene derivative.[6]
-
Protocol B: Using a Milder Base in a Two-Phase System
This protocol can be experimentally simpler and may be suitable for larger-scale synthesis, particularly with more stabilized ylides.[6]
Materials:
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
This compound
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).
-
Add dichloromethane and stir the mixture vigorously to dissolve the solids.[6]
-
-
Reaction:
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.[6]
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for Wittig reactions of substituted benzaldehydes, which can serve as a starting point for the optimization of the reaction with this compound.
| Ylide Type | Phosphonium Salt Example | Base | Solvent | Temperature | Expected Major Isomer | Reference |
| Non-stabilized | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 °C to RT | Z-alkene | [6][8] |
| Semi-stabilized | Benzyltriphenylphosphonium chloride | NaOH (aq) | DCM | RT | Mixture of E/Z | [5][6] |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | NaH | THF | RT | E-alkene | [5][9] |
Visualizations
Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction.
Factors Influencing Stereoselectivity
Caption: Factors influencing stereoselectivity in the Wittig reaction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Claisen-Schmidt Condensation of 4-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation of 4-Fluoro-2-methoxybenzaldehyde with substituted acetophenones. Additionally, it outlines the evaluation of their potential as anticancer agents, with a focus on their mechanism of action involving the PI3K/Akt/mTOR signaling pathway.
Introduction
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that serve as key precursors in the biosynthesis of various flavonoids and isoflavonoids. Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a subject of intense research in medicinal chemistry and drug development.[1][2][3] The introduction of fluorine atoms and methoxy groups into the chalcone scaffold can significantly enhance their therapeutic potential.
This document details the synthesis of a specific series of chalcones derived from this compound and various substituted acetophenones. It also provides protocols for assessing their cytotoxic activity against cancer cell lines and elucidating their inhibitory effects on the critical PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-fluoro-2-methoxyphenyl)-1-(substituted-phenyl)prop-2-en-1-one Derivatives
This protocol describes a base-catalyzed Claisen-Schmidt condensation reaction.[7]
Materials:
-
This compound
-
Substituted acetophenones (e.g., 4-methoxy acetophenone)
-
Methanol
-
Potassium hydroxide (KOH) solution (methanolic)
-
Hydrochloric acid (0.1 N)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar concentrations of this compound and the selected substituted acetophenone in methanol.
-
Slowly add a methanolic solution of potassium hydroxide to the mixture while stirring continuously.
-
Continue stirring at room temperature for approximately two hours, or until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 0.1 N hydrochloric acid.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from methanol to obtain the purified chalcone.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC3 prostate cancer, HT-29 colorectal cancer)[1][8]
-
Synthesized chalcone derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth.[1][8]
Data Presentation
Table 1: Physicochemical and Yield Data for Synthesized Chalcones
| Compound | Substituted Acetophenone | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxy acetophenone | C₁₇H₁₅FO₃ | 75-90 | Not specified |
| 2 | 4-Methylacetophenone | C₁₇H₁₅FO | 50-74 | Not specified |
| 3 | Acetophenone | C₁₆H₁₃FO | <50 | Not specified |
Note: The yield ranges are based on similar chalcone syntheses.[1] Specific melting points were not available in the searched literature.
Table 2: Spectroscopic Data for a Representative Chalcone: (E)-1-(4-methoxyphenyl)-3-(4-fluoro-2-methoxyphenyl)prop-2-en-1-one
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 1659 (C=O, chalcone), 1590 (C=C), 1243 (C-F), 1146 (C-OCH₃) |
| ¹H NMR (CDCl₃, δ ppm) | 3.824 – 3.859 (s, 3H, -OCH₃), 6.913 – 6.979 (d, 1H, α-H of enone), 7.649 – 8.064 (d, 1H, β-H of enone), Aromatic protons in their respective regions. |
Note: The spectroscopic data is based on analogous structures reported in the literature.[9]
Table 3: In Vitro Cytotoxicity (IC₅₀) of Synthesized Chalcones against Various Cancer Cell Lines
| Compound | A549 (Lung) (µg/mL) | PC3 (Prostate) (µg/mL) | MCF-7 (Breast) (µg/mL) | HT-29 (Colorectal) (µg/mL) |
| 1 | <20 | <20 | <20 | <20 |
| 2 | >20 | <20 | <20 | <20 |
| 3 | >20 | >20 | >20 | >20 |
Note: The IC₅₀ values are based on the cytotoxic effects of similar chalcone structures.[1][8] Compounds with IC₅₀ values less than 20 µg/mL are considered to have high cytotoxicity.[1]
Mandatory Visualizations
Logical Relationship of the Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation workflow.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Synthesis and evaluation workflow.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Chalcones
Caption: Chalcone inhibition of PI3K/Akt/mTOR pathway.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
The Versatility of 4-Fluoro-2-methoxybenzaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics
Introduction: 4-Fluoro-2-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde functionality, a methoxy group, and a fluorine atom, provide a strategic scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the fluorine atom is of particular interest as it can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles. This document provides a detailed overview of the applications of this compound in the development of novel therapeutic agents, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, such as Claisen-Schmidt condensation to form chalcones, and reactions with amines to generate Schiff bases and other nitrogen-containing heterocycles.
Anticancer Applications: Chalcone Derivatives
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds synthesized from this compound. These derivatives have shown promising anticancer activities by modulating various signaling pathways involved in cell proliferation and survival.
Quantitative Data for Anticancer Chalcone Derivatives:
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| Chalcone Derivative 1 | Breast (MCF-7) | 8.9 ± 0.30 |
| Chalcone Derivative 2 | Colon (HCT-116) | 9.2 ± 0.63 |
| Fluorinated Chalcone 11 | Breast (4T1) | Moderate Activity |
| Fluorinated Chalcone 12 | Breast (4T1) | Moderate Activity |
| Fluorinated Chalcone 13 | Breast (4T1) | Moderate Activity |
| Fluorinated Chalcone 14 | Breast (4T1) | Moderate Activity |
| Fluorinated Chalcone 15 | Breast (4T1) | Moderate Activity |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[1][2]
Signaling Pathway Inhibition by Chalcone Derivatives:
Chalcones often exert their anticancer effects by inhibiting critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcone derivatives.
Antimicrobial Applications: Nitrogen-Containing Heterocycles
The aldehyde functionality of this compound provides a convenient entry point for the synthesis of various nitrogen-containing heterocyclic compounds with potential antimicrobial properties. These compounds are of significant interest in the ongoing search for new agents to combat drug-resistant pathogens.
Quantitative Data for Antimicrobial Derivatives:
| Compound Class | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Tetrahydroquinolines | Escherichia coli | >500 |
| Tetrahydroquinolines | Pseudomonas aeruginosa | >500 |
| Tetrahydroquinolines | Staphylococcus aureus | >500 |
| Tetrahydroquinolines | Acinetobacter baumannii | >500 |
| Pyrimidine Derivatives | Escherichia coli | 0.0124 |
| Pyrimidine Derivatives | Pseudomonas aeruginosa | 0.0120 |
| Pyrimidine Derivatives | Bacillus subtilis | 0.0124 |
| Pyrimidine Derivatives | Staphylococcus aureus | 0.0311 |
Note: MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[3][4]
Experimental Protocols
General Synthesis of Chalcone Derivatives
This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (40%) or Potassium Hydroxide
-
Hydrochloric acid (dilute)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous sodium hydroxide or potassium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Caption: General workflow for the synthesis of chalcone derivatives.
Synthesis of Nitrogen-Containing Heterocycles (General)
The synthesis of nitrogen-containing heterocycles often involves multi-component reactions, which are efficient processes where three or more reactants combine in a single step to form a complex product.
General Procedure for a Three-Component Reaction:
-
A mixture of this compound, an amine, and a compound containing an active methylene group is prepared in a suitable solvent (e.g., ethanol, acetic acid).
-
A catalyst (e.g., an acid or a base) may be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of nitrogen-containing heterocycles.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of bioactive compounds. The strategic incorporation of this building block has led to the discovery of promising candidates for anticancer and antimicrobial therapies. The methodologies presented herein provide a foundation for researchers and drug development professionals to further explore the potential of this compound in the quest for novel and effective therapeutic agents. The continued investigation into derivatives of this compound is a promising avenue for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
Synthesis of Bioactive Molecules from 4-Fluoro-2-substituted Benzaldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 4-fluoro-2-substituted benzaldehydes, with a primary focus on 2-(benzyloxy)-4-fluorobenzaldehyde as a versatile precursor. The methodologies outlined are particularly relevant for the development of novel therapeutic agents, including potential anticancer compounds.
Introduction
4-Fluoro-2-methoxybenzaldehyde and its analogs, such as 2-(benzyloxy)-4-fluorobenzaldehyde, are valuable building blocks in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds to their biological targets.[1][2] The aldehyde functionality serves as a versatile handle for various chemical transformations, enabling the synthesis of a diverse range of bioactive molecules.[2] This document details the synthesis of chalcones and pyrazolines, two classes of compounds known for their broad spectrum of biological activities, including anticancer effects.[1][3]
Application Note 1: Synthesis of Chalcone Derivatives as Potential Anticancer Agents
Chalcones are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] They are known to exhibit a wide range of biological activities, including potent anticancer effects.[1] Derivatives of 2-(benzyloxy)-4-fluorobenzaldehyde can be readily converted into novel chalcones that have shown promise in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][4]
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-(benzyloxy)-4-fluorophenyl)prop-2-en-1-one (A Chalcone Derivative)
This protocol describes the synthesis of a chalcone derivative from 2-(benzyloxy)-4-fluorobenzaldehyde and 4-methoxyacetophenone via a Claisen-Schmidt condensation reaction.[1]
Materials:
-
2-(Benzyloxy)-4-fluorobenzaldehyde
-
4-Methoxyacetophenone
-
Methanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (0.1 N)
-
Distilled water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., benzene, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-(benzyloxy)-4-fluorobenzaldehyde and 4-methoxyacetophenone in methanol.
-
Slowly add a methanolic solution of potassium hydroxide (0.05 mol) to the mixture while stirring continuously.[1]
-
Continue stirring the reaction mixture at room temperature for approximately two hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a benzene:ethyl acetate (3:1) solvent system.[1]
-
Upon completion of the reaction, acidify the mixture with 0.1 N hydrochloric acid.[1]
-
Filter the resulting precipitate, wash it thoroughly with distilled water, and allow it to dry.[1]
-
Recrystallize the crude product from methanol to obtain the purified chalcone derivative.[1]
Application Note 2: Synthesis of Pyrazoline Derivatives as Potential Anticancer Agents
Chalcones can be further utilized as intermediates for the synthesis of other heterocyclic compounds, such as pyrazolines. The general strategy involves the cyclization of the chalcone intermediate with hydrazine hydrate.[3]
Experimental Protocol: Synthesis of a Pyrazoline Derivative
Materials:
-
Chalcone derivative (synthesized as in Application Note 1)
-
Hydrazine Hydrate
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the synthesized chalcone derivative in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.[3]
-
Pour the mixture into ice-cold water to precipitate the product.[3]
-
Collect the solid by vacuum filtration and wash with cold water.[3]
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[3]
Data Presentation
The following tables summarize the cytotoxic and inhibitory activities of various benzyloxybenzaldehyde derivatives.
Table 1: In Vitro Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3 [2]
| Compound ID | Structure | Target | IC50 (µM) |
| ABMM-15 | 2-(benzyloxy)-4-fluorobenzaldehyde derivative (specific structure proprietary) | ALDH1A3 | 0.15 |
| ABMM-21 | 2-(benzyloxy)-4-fluorobenzaldehyde derivative (specific structure proprietary) | ALDH1A3 | 0.23 |
Table 2: Cytotoxic Activity of Benzyloxybenzaldehyde Derivatives [2][5]
| Compound ID | Cell Line | IC50 (µM) |
| 29 | HL-60 | < 10 |
| 17 | HL-60 | 1-10 |
| 26 | HL-60 | 1-10 |
| 27 | HL-60 | 1-10 |
| 28 | HL-60 | 1-10 |
| 30 | HL-60 | 1-10 |
| 31 | HL-60 | 1-10 |
Note: Compound numbers are as referenced in the source literature. Compound 29 is 2-[(3-methoxybenzyl)oxy]benzaldehyde.[5]
Mandatory Visualization
Synthesis Workflow
Caption: Synthetic workflow for chalcone and pyrazoline derivatives.[3]
Proposed Mechanism of Action: Anticancer Activity
Derivatives of benzyloxybenzaldehyde have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in human promyelocytic leukemia (HL-60) cells.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Fluoro-2-methoxybenzaldehyde in the Synthesis of Phosphodiesterase 7 (PDE7) Inhibitors: A Review of Current Landscape
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals investigating novel therapeutics for inflammatory and neurological disorders are keenly interested in the synthesis of phosphodiesterase 7 (PDE7) inhibitors. While various synthetic routes to these inhibitors have been explored, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct applications of 4-Fluoro-2-methoxybenzaldehyde as a key starting material in their synthesis.
Phosphodiesterase 7 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By specifically hydrolyzing cAMP, PDE7 plays a significant role in modulating cellular responses, particularly in immune cells and the brain. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This modulation of the cAMP pathway is a promising therapeutic strategy for a range of conditions, including autoimmune diseases, neurodegenerative disorders, and certain respiratory ailments.
While substituted benzaldehydes are a common class of reactants in the synthesis of heterocyclic compound libraries, which may include PDE7 inhibitors, specific examples detailing the use of this compound for this purpose are not readily found in current scientific literature. The synthesis of prominent classes of PDE7 inhibitors, such as those based on quinazoline and pyrimidine scaffolds, often involves the condensation of various substituted benzaldehydes with other reagents. However, the specific isomeric substitution pattern of this compound does not appear to be a preferred or documented choice in the development of the PDE7 inhibitors described to date.
This report aims to provide researchers with a general overview of the PDE7 signaling pathway and a generalized synthetic approach for a class of PDE7 inhibitors where a substituted benzaldehyde could theoretically be employed. This information is provided for illustrative purposes, given the lack of specific data for this compound.
The PDE7 Signaling Pathway
The canonical PDE7 signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. PDE7 acts as a crucial negative regulator in this cascade by degrading cAMP to AMP. Inhibition of PDE7 disrupts this degradation, leading to the potentiation of cAMP-mediated signaling.
Caption: The PDE7 signaling pathway, illustrating the role of PDE7 in cAMP degradation and the mechanism of PDE7 inhibitors.
Generalized Synthetic Workflow for Quinazoline-Based PDE7 Inhibitors
Quinazoline derivatives represent a significant class of PDE7 inhibitors. A common synthetic route to these compounds involves the condensation of an anthranilamide with a substituted benzaldehyde. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic workflow for the preparation of quinazoline-based PDE7 inhibitors.
Experimental Protocols
Due to the absence of specific literature on the use of this compound in PDE7 inhibitor synthesis, a detailed experimental protocol cannot be provided. However, a general procedure for the synthesis of a quinazoline derivative from an anthranilamide and a generic substituted benzaldehyde is outlined below for illustrative purposes. This is a hypothetical protocol and has not been validated for this compound.
General Procedure for the Synthesis of a 2-Aryl-2,3-dihydroquinazolin-4(1H)-one:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilamide (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: To the stirred solution, add the substituted benzaldehyde (1.0-1.2 equivalents). A catalytic amount of an acid, such as p-toluenesulfonic acid, may be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Quantitative Data
As no specific PDE7 inhibitors synthesized from this compound have been identified in the literature, no quantitative data regarding their biological activity (e.g., IC₅₀ values) or synthetic yields can be presented. Researchers are encouraged to explore the vast chemical space of substituted benzaldehydes in their own discovery programs to identify novel and potent PDE7 inhibitors.
Conclusion
While this compound is a commercially available and potentially useful building block in organic synthesis, its specific application in the creation of PDE7 inhibitors is not documented in the reviewed scientific and patent literature. The information provided herein offers a general context for PDE7 inhibition and the synthesis of related compounds. Drug discovery and development professionals are encouraged to consider the vast array of available starting materials in their ongoing efforts to develop novel therapeutics targeting the PDE7 enzyme. Further research is warranted to explore the potential of uniquely substituted benzaldehydes, including this compound, in the design and synthesis of next-generation PDE7 inhibitors.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Fluoro-2-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Fluoro-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound typically arise from the synthetic route, which often involves the formylation of 4-fluoroanisole. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-fluoroanisole.
-
Isomeric Byproducts: Other isomers of fluoro-methoxybenzaldehyde may form depending on the regioselectivity of the formylation reaction.
-
Over-oxidation Products: The corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid, is a common impurity formed by oxidation of the aldehyde.[1][2]
-
Residual Solvents and Reagents: Solvents and reagents from the reaction and initial workup.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
Column Chromatography: Highly effective for removing a wide range of impurities, including isomeric byproducts and other closely related substances.[1]
-
Recrystallization: A good option if the crude product is a solid and contains a moderate level of impurities. It is particularly effective for removing more soluble or less abundant impurities.
-
Vacuum Distillation: Suitable for thermally stable liquids to separate from non-volatile impurities.[1][3] Given that this compound is a solid at room temperature, this method would be more applicable if the crude product is an oil due to impurities depressing the melting point.
-
Bisulfite Adduct Formation: A classical and highly selective method for separating aldehydes from non-aldehydic impurities.[4]
Q3: How can I remove the 4-fluoro-2-methoxybenzoic acid impurity?
A3: The most efficient way to remove acidic impurities like 4-fluoro-2-methoxybenzoic acid is through an acid-base extraction.[1] Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | Inappropriate solvent system (mobile phase). | Systematically vary the polarity of the eluent. A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation on the column. |
| Product Elutes with Impurities (Co-elution) | Column is overloaded with crude material. | Use a larger column or reduce the amount of crude material loaded. A general guideline is to load 1-5% of the silica gel weight. |
| Improperly packed column (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or Tailing of the Product Spot | The aldehyde may be interacting with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the silica gel. |
| No Product Eluting from the Column | The eluent is not polar enough to move the product. | Gradually increase the polarity of the mobile phase. |
Recrystallization
| Issue | Potential Cause(s) | Solution(s) |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Select a different solvent or use a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid, then heat to redissolve and cool slowly. A patent for a similar compound suggests isopropyl ether for recrystallization.[4] |
| The solution is not saturated. | Evaporate some of the solvent to concentrate the solution before cooling. | |
| Oiling Out (Product separates as an oil) | The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
| High concentration of impurities. | First, try to remove the bulk of the impurities by another method, such as an acid-base wash or a quick filtration through a small plug of silica gel. | |
| Colored Impurities in Crystals | Impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[4] |
Vacuum Distillation
| Issue | Potential Cause(s) | Solution(s) |
| Bumping or Uncontrolled Boiling | Uneven heating. | Use a magnetic stir bar and a heating mantle for uniform heating. Ensure a smooth boiling by adding boiling chips (note: boiling chips are not effective under vacuum if the vacuum is broken and reapplied). |
| Decomposition of the Product | The distillation temperature is too high. | Reduce the pressure of the system to lower the boiling point of the compound. A nomograph can be used to estimate the boiling point at different pressures.[3] |
| Product Solidifies in the Condenser | The condenser water is too cold. | Use room temperature water or turn off the water flow to the condenser if the product has a high melting point. |
Quantitative Data Summary
The following table summarizes expected outcomes for the purification of substituted benzaldehydes. Note that specific values for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. | |
| Expected Purity | >98% (by GC/HPLC) | Highly dependent on proper technique. | |
| Expected Yield | 70-90% | Losses can occur due to irreversible adsorption on silica and during fraction collection. | |
| Recrystallization | Solvent System | Isopropyl ether or Ethyl acetate/Hexane | The choice of solvent is critical and should be determined experimentally on a small scale first.[4] |
| Expected Purity | >99% (by GC/HPLC) | Can be very effective at removing small amounts of impurities. | |
| Expected Yield | 60-85% | Yield depends on the solubility of the compound in the cold solvent. | |
| Vacuum Distillation | Boiling Point | Not readily available, but for m-methoxybenzaldehyde it is 88-90 °C at 3 mmHg.[5] | The boiling point of this compound will be different but this provides a starting point for estimation. |
| Expected Purity | >97% (by GC/HPLC) | Effective at removing non-volatile or significantly higher/lower boiling point impurities. | |
| Expected Yield | >80% | Main losses are mechanical (material left in the distillation flask and condenser). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf of ~0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar mobile phase, collecting fractions. Gradually increase the polarity of the eluent as determined by the initial TLC analysis.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., isopropyl ether). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. If the solution is colored, add a small amount of activated charcoal and then perform the hot filtration.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all glassware is free of cracks. Use a magnetic stir bar in the distilling flask.
-
Acid Removal: Before distillation, it is advisable to wash the crude product with an aqueous sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Distillation: Heat the distilling flask in a heating mantle. Apply vacuum slowly. Collect the fraction that distills at a constant temperature. The exact boiling point under vacuum will need to be determined experimentally, but for a related compound, m-methoxybenzaldehyde, the boiling point is 88-90 °C at 3 mmHg.[5]
-
Collection: Once the distillation is complete, slowly and carefully release the vacuum before turning off the heat to prevent bumping of the residual liquid.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly via the Vilsmeier-Haack formylation of 3-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 3-fluoroanisole, using a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][6] The reaction is followed by aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde product.[1][6]
Q2: What are the primary side products I should expect in the synthesis of this compound?
A2: The primary side products are typically regioisomers of the desired product. Due to the directing effects of the methoxy and fluoro groups on the aromatic ring of 3-fluoroanisole, formylation can occur at other positions. The most common isomeric byproduct is 2-Fluoro-6-methoxybenzaldehyde . Depending on the reaction conditions, small amounts of 2-fluoro-4-methoxybenzaldehyde may also be formed. Unreacted starting material, 3-fluoroanisole, may also be present if the reaction does not go to completion.
Q3: How can I minimize the formation of isomeric side products?
A3: Optimizing reaction conditions is key to improving the regioselectivity of the Vilsmeier-Haack reaction. Key parameters to control include:
-
Temperature: Running the reaction at lower temperatures can often favor the formation of the thermodynamically more stable product, which is typically the desired this compound.
-
Rate of Addition: Slow, dropwise addition of the Vilsmeier reagent to the 3-fluoroanisole solution can help maintain a low concentration of the electrophile and improve selectivity.
-
Stoichiometry: Using a precise stoichiometry of reactants can prevent side reactions. An excess of the Vilsmeier reagent might lead to the formation of di-formylated products in some cases, although this is less common for this specific substrate.
Q4: What are the best methods for purifying crude this compound?
A4: A combination of purification techniques is often most effective:
-
Column Chromatography: This is a highly effective method for separating the desired product from its isomers and other impurities. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), can provide good separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical and may require some experimentation. A solvent system where the desired isomer has lower solubility than the impurities at a given temperature is ideal.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Increase the reaction temperature cautiously, as higher temperatures can also lead to more side products. |
| Moisture in the Reaction | - The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality of Reagents | - Use freshly distilled or high-purity phosphorus oxychloride and DMF. Old or impure reagents can lead to lower yields and the formation of unwanted byproducts. |
| Inefficient Workup | - Ensure complete hydrolysis of the intermediate iminium salt during the aqueous workup. This may require stirring for an extended period or gentle heating.- Optimize the extraction procedure to ensure all the product is recovered from the aqueous layer. |
Issue 2: Presence of Significant Isomeric Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | - Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve regioselectivity in favor of the desired this compound. |
| Inefficient Purification | - Optimize the column chromatography conditions. Try different solvent systems and gradients. Using a longer column or a stationary phase with a smaller particle size can improve resolution.- For recrystallization, perform a solvent screen to find the optimal solvent or solvent mixture that provides good separation of the isomers. |
| Incorrect Identification of Product Fractions | - Carefully analyze the fractions from column chromatography using TLC or GC-MS to correctly identify and combine the fractions containing the pure desired product. |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-Fluoroanisole
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Add a solution of 3-fluoroanisole in an anhydrous solvent (e.g., dichloromethane) to the dropping funnel and add it dropwise to the Vilsmeier reagent, keeping the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water with stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Relationship Diagram
Caption: Synthesis of this compound and potential side products.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Reactions with 4-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help improve the yield of reactions involving 4-Fluoro-2-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: The reactivity of this compound is governed by the electronic and steric effects of its substituents. The fluorine atom at the 4-position is electron-withdrawing via induction, which can increase the electrophilicity of the carbonyl carbon. Conversely, the methoxy group at the 2-position is electron-donating through resonance, which can partially counteract the effect of the fluorine. The ortho-methoxy group also introduces steric hindrance around the aldehyde, which may slow down reactions with bulky nucleophiles.
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring reaction progress.[1] A co-spot, where the reaction mixture is spotted on top of the starting material, is recommended to accurately track the consumption of the aldehyde, especially if the product has a similar Rf value.[2] this compound is a UV-active compound and can be visualized under a UV lamp.[3]
Q3: What are some common purification challenges with products derived from this compound?
A3: Common purification challenges include separating the desired product from unreacted starting materials, isomeric byproducts, and side-products. Column chromatography is a widely used technique for purification.[4] Recrystallization can also be effective if the product is a solid with a suitable solubility profile in a specific solvent system.[3] For removing unreacted aldehyde, a wash with a saturated aqueous solution of sodium bisulfite can be effective, as it forms a water-soluble adduct with the aldehyde.[3]
Troubleshooting Guides
This section provides troubleshooting for common reactions involving this compound.
Vilsmeier-Haack Reaction (Synthesis of this compound)
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds, such as 3-fluoroanisole, to produce this compound.[5][6]
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Substrate | The Vilsmeier-Haack reaction works best with electron-rich arenes. Ensure the starting material is sufficiently activated.[6] |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous solvents. |
| Insufficient Reaction Temperature | While the initial formation of the Vilsmeier reagent is typically done at low temperatures, the subsequent formylation may require heating. The optimal temperature depends on the substrate's reactivity and can range from 0°C to 80°C.[7] |
Issue 2: Formation of Isomeric Byproducts
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity | The directing effects of the substituents on the aromatic ring determine the position of formylation. For 3-fluoroanisole, formylation is expected to occur primarily at the position para to the fluorine and ortho to the methoxy group. However, other isomers can form. Purification by column chromatography is often necessary to separate isomers. |
Reductive Amination
Reductive amination is a versatile method for forming amines from aldehydes.[8]
Issue 1: Low Yield of the Desired Amine
| Potential Cause | Troubleshooting Step |
| Incomplete Imine Formation | The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, remove water as it forms, for example, by using molecular sieves. A mildly acidic catalyst (e.g., a drop of acetic acid) can also promote imine formation. |
| Premature Reduction of the Aldehyde | Strong reducing agents like sodium borohydride can reduce the starting aldehyde to an alcohol. Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which preferentially reduce the iminium ion. |
| Suboptimal pH | The pH of the reaction is crucial. A slightly acidic environment (pH 4-6) is generally optimal for imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion is slow. |
Quantitative Data: Reductive Amination of Substituted Benzaldehydes
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-Mel/SiO₂ | - | 72-96 | [9] |
| p-Methoxybenzaldehyde | Benzylamine | H₂/Co-Mel/SiO₂ | - | 72-96 | [9] |
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes.[10]
Issue 1: Low Alkene Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Ylide Formation | Ensure the phosphonium salt is completely dry and use a sufficiently strong, anhydrous base (e.g., n-butyllithium, sodium hydride) to generate the ylide. The choice of solvent is also critical; anhydrous THF or diethyl ether are commonly used. |
| Decomposition of the Aldehyde or Ylide | Some aldehydes and ylides can be unstable, especially in the presence of strong bases. Perform the reaction at low temperatures (e.g., 0°C or -78°C) to minimize side reactions. |
| Steric Hindrance | The ortho-methoxy group on this compound can sterically hinder the approach of the ylide. Using a less bulky phosphonium ylide may improve the yield. |
Quantitative Data: Wittig Reaction of Substituted Benzaldehydes
| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |
| o-methoxybenzaldehyde | Benzyltriphenylphosphonium bromide | NaOH | CH₂Cl₂ | 68 | [11] |
| p-methoxybenzaldehyde | Benzyltriphenylphosphonium bromide | NaOH | CH₂Cl₂ | 90 | [11] |
Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide to the carbonyl group of the aldehyde to form a secondary alcohol.[12]
Issue 1: Low Yield of the Alcohol Product
| Potential Cause | Troubleshooting Step |
| Presence of Protic Impurities | Grignard reagents are highly basic and react with even trace amounts of water or other protic compounds. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. The reaction must be conducted under an inert atmosphere.[3] |
| Formation of Wurtz Coupling Products | The reaction of the Grignard reagent with unreacted alkyl/aryl halide can lead to the formation of a dimer. This can be minimized by the slow addition of the halide to the magnesium turnings during the preparation of the Grignard reagent. |
| Reduction of the Aldehyde | If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol. Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) can prevent this side reaction. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Fluoroanisole
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Fluoroanisole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 3-fluoroanisole (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 3-fluoroanisole to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Amination of this compound
This protocol provides a general method for the synthesis of a secondary amine from this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. leah4sci.com [leah4sci.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing 4-Fluoro-2-methoxybenzaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the air-sensitive compound 4-Fluoro-2-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity and success of your reactions.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with this compound, focusing on its air sensitivity.
| Issue | Possible Cause | Recommended Solution |
| Low Reaction Yield | Degradation of Aldehyde: The most common cause of low yield is the oxidation of this compound to 4-Fluoro-2-methoxybenzoic acid due to exposure to air. | - Use Inert Atmosphere: Conduct all manipulations of the aldehyde under an inert atmosphere (e.g., nitrogen or argon). - Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen. - Fresh is Best: Use freshly opened or purified this compound for best results. |
| Improper Handling: Introduction of air during reagent transfer. | - Proper Syringe/Cannula Technique: Use proper air-sensitive techniques, such as the use of gas-tight syringes or cannulas for transferring the aldehyde and its solutions. - Positive Inert Gas Pressure: Maintain a slight positive pressure of inert gas in the reaction vessel throughout the experiment. | |
| Presence of Impurities in Product | Oxidation Product: The primary impurity is often 4-Fluoro-2-methoxybenzoic acid. | - Purification: The carboxylic acid byproduct can typically be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the reaction workup. - Column Chromatography: If the basic wash is not sufficient, purification by column chromatography may be necessary. |
| Inconsistent Reaction Results | Variable Aldehyde Purity: The purity of the starting aldehyde can vary if it has been improperly stored or handled. | - Purity Check: Before use, check the purity of the this compound by NMR or GC-MS to ensure the absence of the corresponding carboxylic acid. - Consistent Storage: Store the aldehyde in a tightly sealed container, under an inert atmosphere, and in a cool, dark place. |
| Reaction Fails to Initiate | Deactivated Reagent: The aldehyde may have completely oxidized, rendering it unreactive for the desired transformation. | - Verify Starting Material: Confirm the presence of the aldehyde functional group using an appropriate analytical technique (e.g., IR or NMR spectroscopy) before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound has degraded?
A1: The primary degradation product is 4-Fluoro-2-methoxybenzoic acid. You can detect this impurity using several analytical techniques:
-
NMR Spectroscopy: In the 1H NMR spectrum, the aldehyde proton peak (around 9.8-10.5 ppm) will decrease in intensity, and a new broad peak corresponding to the carboxylic acid proton (around 10-12 ppm) may appear.
-
TLC (Thin Layer Chromatography): The carboxylic acid will likely have a different Rf value than the aldehyde. You may observe a new spot on your TLC plate.
-
IR Spectroscopy: You will see a decrease in the intensity of the aldehyde C-H stretch (around 2720 and 2820 cm-1) and the C=O stretch (around 1680 cm-1), and the appearance of a broad O-H stretch (around 2500-3300 cm-1) and a C=O stretch for the carboxylic acid (around 1700 cm-1).
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is also recommended to store it in a cool, dark, and dry place.
Q3: Can I use this compound that has partially oxidized?
A3: It is not recommended. The presence of the carboxylic acid can interfere with your reaction, and the actual concentration of the aldehyde will be lower than expected, leading to incorrect stoichiometry and potentially lower yields or more side products. It is best to purify the aldehyde before use if it has been compromised.
Q4: What is the primary degradation pathway for this compound?
A4: The primary degradation pathway is the autoxidation of the aldehyde group to a carboxylic acid in the presence of oxygen from the air. This is a common reaction for many benzaldehyde derivatives.
Caption: Degradation pathway of this compound.
Experimental Protocols
General Workflow for Handling Air-Sensitive Aldehydes
This workflow outlines the essential steps to prevent the degradation of this compound during experimental setup.
Caption: General experimental workflow.
Example Protocol: Wittig Reaction with this compound
This protocol is an example of a common reaction using an air-sensitive aldehyde and includes specific steps to mitigate degradation.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF), degassed
-
This compound
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Gas-tight syringes
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser, and a nitrogen inlet. Flush the entire system with nitrogen for at least 15 minutes.
-
Ylide Formation:
-
Under a positive flow of nitrogen, add methyltriphenylphosphonium bromide to the flask.
-
Add anhydrous, degassed THF via a syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via a syringe. The solution will turn a characteristic color (often orange or yellow), indicating the formation of the ylide. Stir for 30 minutes at 0 °C.
-
-
Aldehyde Addition:
-
Using a separate gas-tight syringe, draw up the required amount of this compound.
-
Slowly add the aldehyde to the ylide solution at 0 °C.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Wittig reaction experimental workflow.
Technical Support Center: 4-Fluoro-2-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Fluoro-2-methoxybenzaldehyde during their experiments.
Troubleshooting Guide
Issue: Suspected Oxidation of this compound
Symptoms:
-
Appearance of a white precipitate (4-Fluoro-2-methoxybenzoic acid) in the aldehyde.
-
Discoloration of the aldehyde from colorless/pale yellow to a more pronounced yellow or brown.
-
Inconsistent or poor yields in reactions where the aldehyde is a starting material.
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Presence of an additional peak corresponding to 4-Fluoro-2-methoxybenzoic acid in analytical data (e.g., HPLC, NMR).
Root Causes and Solutions:
| Root Cause | Solution |
| Exposure to Atmospheric Oxygen | Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] |
| Improper Storage Conditions | Store in a cool, dry, and dark place in a tightly sealed container.[1][4][5] |
| Presence of Impurities | Ensure the aldehyde is of high purity. Purify if necessary before use. |
| Photo-oxidation | Protect the compound from light by using amber-colored vials or by wrapping the container in aluminum foil.[1] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the oxidation of this compound during storage?
A1: To prevent oxidation, it is crucial to minimize the compound's exposure to air and light. Store this compound in a tightly sealed, amber glass vial under an inert atmosphere, such as nitrogen or argon.[1][2][3][4] For long-term storage, refrigeration in a desiccator is recommended.
Q2: What is the white solid that has formed in my bottle of this compound?
A2: The white solid is likely 4-Fluoro-2-methoxybenzoic acid, the product of the oxidation of the aldehyde. Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air.
Q3: Can I still use this compound that has partially oxidized?
A3: It is not recommended to use the partially oxidized aldehyde directly in your reaction, as the carboxylic acid impurity can interfere with the reaction and affect the yield and purity of your desired product. It is advisable to purify the aldehyde before use, for example, by recrystallization or column chromatography.
Q4: Are there any chemical additives I can use to prevent oxidation?
A4: Yes, antioxidants can be added to inhibit oxidation. Butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are commonly used for this purpose.[7][8][9] A low concentration, typically around 0.05% to 0.1%, is usually sufficient.[9] However, it is essential to ensure that the antioxidant will not interfere with your subsequent reactions.
Q5: How can I detect and quantify the amount of 4-Fluoro-2-methoxybenzoic acid in my aldehyde sample?
A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method can separate the aldehyde from the carboxylic acid, and the peak areas can be used for quantification.[10][11][12] 1H, 13C, and 19F NMR spectroscopy can also be used to detect and quantify the carboxylic acid impurity by comparing the integration of characteristic peaks.
Experimental Protocols
Protocol 1: Inert Atmosphere Storage of this compound
Objective: To provide a standard procedure for storing this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of dry nitrogen or argon gas
-
Schlenk line or glovebox[3]
-
Septum
-
Needles and tubing
Procedure:
-
Place the required amount of this compound into a clean, dry amber glass vial.
-
If using a Schlenk line, attach the vial to the line.
-
Evacuate the vial under vacuum and then backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[3]
-
If using a glovebox, perform all manipulations inside the glovebox, which should be maintained with a dry, inert atmosphere.[1]
-
Tightly seal the vial with the PTFE-lined cap.
-
For additional protection, wrap the cap and neck of the vial with Parafilm.
-
Store the vial in a cool, dark, and dry place.
Protocol 2: Quantification of 4-Fluoro-2-methoxybenzoic Acid Impurity by HPLC
Objective: To provide a general HPLC method for the separation and quantification of 4-Fluoro-2-methoxybenzoic acid in a this compound sample.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a stock solution of pure 4-Fluoro-2-methoxybenzoic acid (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks for this compound and 4-Fluoro-2-methoxybenzoic acid based on the retention times of the standards.
-
Construct a calibration curve for 4-Fluoro-2-methoxybenzoic acid by plotting peak area against concentration.
-
Determine the concentration of the carboxylic acid impurity in the sample using the calibration curve.
-
Visualizations
Caption: Oxidation of this compound.
Caption: Workflow for Preventing Oxidation.
Caption: Troubleshooting Logic for Oxidation Issues.
References
- 1. ossila.com [ossila.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. perfumersworld.com [perfumersworld.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
troubleshooting low yields in Suzuki coupling of 4-Fluoro-2-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura cross-coupling of 4-Fluoro-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues leading to low yields and side product formation in the Suzuki coupling of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate can often be attributed to a combination of electronic effects and the reactivity of the aldehyde group. Key areas to check are:
-
Catalyst System: The palladium catalyst and, crucially, the phosphine ligand are paramount for success. The 2-methoxy group is electron-donating, which can slow down the oxidative addition step of the catalytic cycle.[1] To overcome this, bulky and electron-rich ligands are often required to promote the formation of the active catalytic species.[2]
-
Reaction Conditions: The exclusion of oxygen is critical, as it can lead to catalyst deactivation and side reactions like homocoupling.[3][4] Additionally, the aldehyde group can be sensitive to high temperatures and strongly basic conditions.[5]
-
Reagent Quality: The purity of your this compound, boronic acid (or ester), base, and solvents is essential for a successful reaction.[6] Impurities can poison the catalyst or lead to unwanted side reactions.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3][4] To minimize this:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7][8] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that readily generates the active Pd(0) species can be beneficial. Using a Pd(II) source can sometimes lead to an initial excess of Pd(II) species, which can promote homocoupling.[3]
-
Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: Protodeboronation of my boronic acid seems to be a major side reaction. What strategies can I employ to mitigate this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields.[9] This is especially problematic with unstable boronic acids under aqueous and/or basic conditions. Consider the following:
-
Choice of Base and Solvent: The base is necessary to activate the boronic acid for transmetalation, but harsh bases can also accelerate protodeboronation.[8] Screening milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial. While some water is often necessary, completely anhydrous conditions can sometimes suppress this side reaction.[1][5]
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate.[9][10] These reagents tend to release the active boronic acid species slowly into the reaction, keeping its concentration low and minimizing protodeboronation.[9]
Q4: Could the aldehyde group on my this compound be causing issues?
A4: Yes, the aldehyde functionality can be sensitive to the reaction conditions. Potential issues include:
-
Reduction of the Aldehyde: At elevated temperatures or with certain bases, the aldehyde group can be reduced to the corresponding alcohol, leading to a loss of the desired product.[5] If you observe this side product, consider screening milder bases (e.g., K₂CO₃) and optimizing the reaction to run at a lower temperature, which may necessitate a more active catalyst system.[5]
-
Aldol-type Side Reactions: In some cases, especially with prolonged reaction times or in the presence of strong bases, aldol-type side reactions can occur.[11] Monitoring the reaction closely by TLC or LC-MS can help determine the optimal reaction time to maximize product formation and minimize side reactions.
Optimization of Reaction Conditions
For the Suzuki coupling of substituted aryl halides like this compound, a systematic screening of reaction parameters is often necessary. The following table summarizes key parameters and provides starting points for optimization.
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts (e.g., XPhos Pd G3) | Pd(II) sources like Pd(OAc)₂ require in-situ reduction. Pre-catalysts offer better control over the active species generation.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Essential for coupling electron-rich aryl halides by facilitating the oxidative addition step.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is often solvent-dependent and crucial for activating the boronic acid. A screening of bases is recommended.[6] |
| Solvent | Toluene, Dioxane, THF (often with a small amount of water) | A biphasic system (e.g., Dioxane/H₂O) is common. Ensure solvents are thoroughly degassed.[3] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive partners, but can also lead to decomposition or side reactions of the aldehyde.[7] |
| Boron Reagent | Boronic Acid, Pinacol Ester (Bpin), or MIDA Boronate | Esters and MIDA boronates offer increased stability against protodeboronation.[9][10] |
Experimental Protocols
Below is a general starting point protocol for the Suzuki coupling of this compound. This protocol may require optimization for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand. Then, add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yields.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. reddit.com [reddit.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Selection for 4-Fluoro-2-methoxybenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst selection for reactions involving 4-Fluoro-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses several reactive sites. The primary site for nucleophilic attack is the electrophilic carbon of the aldehyde group. The aromatic ring can also participate in various transition-metal-catalyzed cross-coupling reactions, typically at the C-H bonds, with the position of activation being influenced by the directing effects of the formyl, methoxy, and fluoro substituents.
Q2: How do the fluoro and methoxy substituents influence the reactivity of the aldehyde?
A2: The 4-fluoro group is electron-withdrawing via its inductive effect, which can increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the 2-methoxy group is electron-donating through resonance, which can somewhat decrease the aldehyde's reactivity. The ortho-methoxy group can also introduce steric hindrance, potentially affecting the approach of bulky reagents.
Q3: What are the most common catalytic reactions performed with this compound?
A3: Common catalytic reactions include Suzuki-Miyaura coupling for the formation of biaryl structures, Wittig reactions for alkene synthesis, Grignard reactions to form secondary alcohols, and various C-H functionalization reactions, such as arylation or alkoxylation, to introduce new substituents on the aromatic ring.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: I am observing low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes?
A: Low yields in Suzuki-Miyaura coupling can stem from several factors. The electron-donating methoxy group can render the C-X bond (if applicable) less reactive towards oxidative addition. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) that can facilitate the oxidative addition step.
-
Base Selection: The choice of base is critical. Weaker bases may not be sufficient for the transmetalation step. Try screening stronger bases like K₃PO₄ or Cs₂CO₃.
-
Solvent System: Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid. A mixture of a non-polar solvent like toluene or dioxane with a small amount of water can sometimes be beneficial.
-
Reaction Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80-100 °C) might be necessary, but be mindful of potential catalyst decomposition at excessively high temperatures.
Catalyst and Ligand Recommendations for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2-3) | PPh₃ (4-6) | K₂CO₃ | Toluene/Dioxane/H₂O | 90-110 | 70-85 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene | 100 | >90 |
| PdCl₂(dppf) (2-5) | - | Na₂CO₃ | DMF/H₂O | 90 | 75-88 |
Note: Yields are representative and highly dependent on the specific aryl halide and boronic acid used.
Wittig Reaction
Q: My Wittig reaction with this compound is incomplete, with significant unreacted aldehyde remaining. How can I improve the conversion?
A: Incomplete Wittig reactions can be a common issue. Consider the following:
-
Ylide Formation: Ensure the complete formation of the phosphorus ylide. Use a strong, fresh base (e.g., n-BuLi, NaH, or KOtBu) in a strictly anhydrous and inert atmosphere. A color change (often to deep red or orange) typically indicates ylide formation.[1]
-
Steric Hindrance: The ortho-methoxy group on the benzaldehyde can sterically hinder the approach of the ylide. Using a less bulky phosphonium salt, if possible, might improve the reaction rate.
-
Reaction Temperature: While ylide formation is often done at low temperatures, the subsequent reaction with the aldehyde may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.[1]
-
Purity of Reagents: Ensure the phosphonium salt is dry and the aldehyde is pure, as impurities can interfere with the reaction.
Grignard Reaction
Q: I am getting a complex mixture of products in my Grignard reaction with this compound. What are the potential side reactions?
A: Grignard reagents are highly reactive and can participate in several side reactions:
-
Enolization: If the Grignard reagent is particularly bulky and basic, it can deprotonate the aldehyde at the alpha-position (if one exists), leading to the recovery of starting material upon workup.
-
Reduction: Some Grignard reagents can act as hydride donors, reducing the aldehyde to the corresponding primary alcohol. This is more common with bulky Grignard reagents.
-
Reaction with Solvent: Ensure your solvent (typically THF or diethyl ether) is absolutely anhydrous, as Grignard reagents react vigorously with water.
-
Wurtz Coupling: This side reaction can occur during the formation of the Grignard reagent itself.
To minimize these issues, use a slight excess of the Grignard reagent, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C), and ensure all glassware and solvents are scrupulously dry.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a halogenated this compound derivative with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Under a positive flow of inert gas (e.g., Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Wittig Reaction
This protocol describes the olefination of this compound using a phosphonium ylide generated in situ.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a strong base (e.g., n-BuLi, 1.05 eq.) and stir for 1 hour at 0 °C.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.[1]
Protocol 3: General Procedure for Grignard Reaction
This protocol outlines the addition of a Grignard reagent to this compound.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, add magnesium turnings (1.2 eq.).
-
Grignard Formation: Add a small crystal of iodine to activate the magnesium. Prepare a solution of the alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the halide solution to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous ether or THF and add it dropwise to the Grignard solution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Workup: Cool the reaction in an ice bath and slowly quench with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting secondary alcohol by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-2-methoxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 4-Fluoro-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: The most common scalable synthetic routes start from 3-fluoroanisole and involve an ortho-formylation reaction. The two primary methods considered for industrial scale are:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), to formylate the electron-rich 3-fluoroanisole.[1][2] It is a widely used industrial process for the formylation of activated aromatic compounds.[3]
-
Directed ortho-Metalation (DoM): This route involves the deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong base, typically an organolithium reagent like n-butyllithium.[4][5] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.[6]
Q2: What are the main challenges in the scale-up of this compound synthesis via the Vilsmeier-Haack reaction?
A2: Key challenges during the scale-up of the Vilsmeier-Haack reaction for this specific synthesis include:
-
Regioselectivity: The methoxy group is an ortho-para director, and the fluorine atom is also an ortho-para director. This can lead to the formation of the undesired isomer, 2-fluoro-6-methoxybenzaldehyde. Controlling the reaction conditions is crucial to favor formylation at the C4 position.
-
Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. Handling these reagents on a large scale requires specialized equipment and stringent safety protocols.
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation reaction are exothermic. Effective temperature control is critical to prevent side reactions and ensure safety.
-
Work-up and Purification: The work-up typically involves quenching the reaction mixture with a large volume of water or ice, which can be challenging on a large scale. The purification of the final product to remove isomeric impurities and unreacted starting materials often requires fractional distillation or crystallization.
Q3: How can I minimize the formation of the 2-fluoro-6-methoxybenzaldehyde isomer?
A3: Minimizing the formation of the unwanted isomer is a key aspect of process optimization. Here are some strategies:
-
Temperature Control: Running the reaction at a lower temperature can enhance the selectivity towards the thermodynamically more stable product, which is often the less sterically hindered isomer.
-
Rate of Addition: Slow, controlled addition of the Vilsmeier reagent to the 3-fluoroanisole solution can help maintain a low concentration of the reactive species and improve selectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. While DMF is a reactant, using a co-solvent might be explored in optimization studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture contamination. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃. |
| Low reactivity of the substrate. | The combination of the activating methoxy group and the deactivating but ortho, para-directing fluorine might require more forcing conditions. Consider a moderate increase in reaction temperature or a longer reaction time. | |
| Formation of Significant Amounts of 2-Fluoro-6-methoxybenzaldehyde Isomer | High reaction temperature. | Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of the Vilsmeier reagent and allow the reaction to proceed at a controlled temperature. |
| Rapid addition of reagents. | Add the Vilsmeier reagent to the 3-fluoroanisole solution dropwise over an extended period to maintain a low concentration of the electrophile. | |
| Difficult Product Isolation/Purification | Emulsion formation during work-up. | During the aqueous work-up, add brine (saturated NaCl solution) to help break up emulsions. |
| Co-distillation or co-crystallization of isomers. | Optimize the purification method. High-vacuum fractional distillation with an efficient column is often effective. Alternatively, explore recrystallization from a suitable solvent system, potentially seeding with pure this compound crystals. | |
| Dark-colored Reaction Mixture or Product | Side reactions or decomposition. | Ensure the reaction temperature is well-controlled. Outgassing of the starting materials and solvents before use can remove dissolved oxygen, which can cause oxidative side reactions. |
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Fluoroanisole
This protocol is a representative procedure and may require optimization for scale-up.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Fluoroanisole | 126.13 | 1.13 | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | >99% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
| Sodium Acetate | 82.03 | - | Anhydrous |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl) | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 3-fluoroanisole (1.0 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum fractional distillation to isolate this compound.
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
Caption: Vilsmeier-Haack reaction and potential isomer formation.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
Technical Support Center: Purification of 4-Fluoro-2-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the purification of 4-Fluoro-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: Impurities in your sample will largely depend on the synthetic route used. Here are some common possibilities:
-
From Vilsmeier-Haack Formylation of 3-Fluoroanisole:
-
Unreacted 3-Fluoroanisole: The starting material may not have fully reacted.
-
Isomeric Aldehydes: Formylation can sometimes occur at other positions on the aromatic ring, leading to isomers such as 2-Fluoro-6-methoxybenzaldehyde.
-
Residual Vilsmeier reagent or byproducts: Depending on the workup, remnants of the formylating agent may be present.
-
-
From Oxidation of 4-Fluoro-2-methoxybenzyl alcohol:
-
From Grignard Reaction with a Formylating Agent:
Q2: My NMR spectrum shows an impurity that I suspect is the carboxylic acid. How can I remove it?
A2: The presence of 4-Fluoro-2-methoxybenzoic acid is a common issue, often arising from air oxidation. You can typically remove this acidic impurity with a simple liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer. Afterward, wash the organic layer with water and then brine, dry it over an anhydrous salt (like sodium sulfate or magnesium sulfate), and remove the solvent under reduced pressure.
Q3: I'm having trouble purifying my compound by column chromatography. What can I do to improve separation?
A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting tips:
-
Optimize Your Solvent System: The polarity of your mobile phase is crucial. Use thin-layer chromatography (TLC) to test different solvent systems before running your column. A good solvent system will give your desired product a retention factor (Rf) of around 0.2-0.4 and show good separation from impurities. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Proper Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a concentrated band. Overloading the column can also lead to poor separation.
-
Gradient Elution: If you have impurities with very different polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) might be more effective than an isocratic elution (using a single solvent mixture).
Q4: I tried to recrystallize my this compound, but it oiled out. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some solutions:
-
Adjust the Solvent System: The solvent may be too good at dissolving your compound even when cold. Try a solvent in which your compound is less soluble. You can also try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction | Monitor the reaction by TLC or GC/LC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent. |
| Formation of side products | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. | |
| Presence of Starting Material | Incomplete reaction | See "Low Purity After Synthesis". |
| Inefficient purification | Improve your purification method. For column chromatography, optimize the solvent system for better separation. For recrystallization, choose a more appropriate solvent. | |
| Product is a Brownish Oil or Solid | Presence of colored impurities | Treat a solution of the crude product with activated charcoal before filtration and crystallization. |
| Decomposition | Benzaldehydes can be sensitive to air and light. Store your product under an inert atmosphere (like nitrogen or argon) and in a dark, cool place. | |
| Poor Recovery After Purification | Compound is too soluble in the recrystallization solvent. | Choose a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures. |
| Loss on the column | If your compound is very polar, it might be sticking to the silica gel. Try a more polar eluent or consider using a different stationary phase like alumina. |
Experimental Protocols
Purification by Column Chromatography
This is a general protocol that should be optimized for your specific mixture using TLC first.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with a 9:1 mixture of hexanes:ethyl acetate and gradually increasing the polarity).
-
The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the product and clear separation from impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column and allow it to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting the eluent in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold. Isopropyl ether has been suggested for a similar compound.[5] Other potential solvents include hexanes, ethanol, or mixtures such as hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
| Property | Value | Common Analytical Techniques for Identification |
| Molecular Formula | C₈H₇FO₂ | Mass Spectrometry (MS) |
| Molecular Weight | 154.14 g/mol | Mass Spectrometry (MS) |
| Melting Point | Not well-documented, but expected to be a low-melting solid. | Melting Point Apparatus |
| Boiling Point | Not well-documented. | - |
| Appearance | Expected to be a white to off-white solid. | Visual Inspection |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Solubility Tests |
| Purity Assessment | - | Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC) |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzaldehyde Derivatives
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxybenzaldehyde and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies start from 3-fluoroanisole or 3-fluorophenol. Key methods include:
-
Directed ortho-Metalation (DoM): This is often the most effective method for achieving high regioselectivity. It involves the deprotonation of 3-fluoroanisole at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1][2][3]
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to formylate an electron-rich aromatic ring like 3-fluoroanisole.[4][5][6][7] However, controlling regioselectivity can be a challenge.
-
Rieche Formylation: This reaction employs dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl₄, SnCl₄) to introduce the aldehyde group.[3][8]
-
Multi-step Synthesis from 3-Fluorophenol: This involves protecting the hydroxyl group, performing a formylation reaction, and then methylating the hydroxyl group to yield the final product.[9]
Q2: Why am I getting poor regioselectivity during formylation of 3-fluoroanisole?
A2: Poor regioselectivity is a common issue, especially with methods like the Vilsmeier-Haack or Friedel-Crafts formylation. The methoxy group is a strong ortho-, para-directing group, while the fluorine atom is a weaker ortho-, para-director. This can lead to a mixture of isomers, primarily this compound and 2-Fluoro-4-methoxybenzaldehyde. To favor the desired 2-formyl isomer, Directed ortho-Metalation is the preferred method as the methoxy group strongly directs the lithiation to the adjacent position.[1][2][10]
Q3: What are the major by-products I should look out for?
A3: Besides isomeric aldehydes, common by-products can include:
-
Unreacted starting material (e.g., 3-fluoroanisole).
-
Di-formylated products, if the reaction conditions are too harsh.
-
Products from reaction with the solvent or decomposition, particularly in high-temperature reactions.[11]
-
In ortho-lithiation, if the temperature is not well-controlled (rises above -40 °C), the pentafluorosulfanyl group (if present) can act as a leaving group.[12]
Q4: What purification methods are most effective for isolating this compound?
A4: A combination of techniques is often necessary:
-
Column Chromatography: Silica gel chromatography is highly effective for separating the desired product from isomers and other impurities. A common mobile phase is a mixture of hexane and ethyl acetate.[13]
-
Recrystallization: This is an excellent method for final purification if a suitable solvent is found. Isopropyl ether has been used for recrystallizing similar compounds.[13]
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed from a reaction mixture by forming a water-soluble bisulfite adduct, which can then be hydrolyzed back to the pure aldehyde.[13]
Troubleshooting Guides
Problem 1: Low or No Yield in Directed ortho-Metalation
| Potential Cause | Troubleshooting Steps |
| Inactive Organolithium Reagent | Use a freshly titrated solution of n-BuLi or s-BuLi. Ensure it has been stored properly under an inert atmosphere. |
| Presence of Water or Protic Solvents | Rigorously dry all glassware and solvents. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Reaction Temperature | Maintain a very low temperature (typically -78 °C) during the lithiation step to prevent side reactions and reagent decomposition.[12] Allow the reaction to warm slowly only after the electrophile has been added. |
| Inefficient Quenching | Add the formylating agent (e.g., DMF) slowly at low temperature and ensure stoichiometric amounts are appropriate. |
Problem 2: Formation of Tarry Residue in Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | The formation of the Vilsmeier reagent is exothermic. Prepare the reagent at a low temperature (0-10 °C) before adding the substrate.[11] Avoid excessive heating during the reaction with the aromatic compound. |
| Incorrect Stoichiometry | Using a large excess of POCl₃ or DMF can lead to uncontrolled reactions and polymerization. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent.[11] |
| Substrate Decomposition | Electron-rich aromatic compounds can be sensitive to the strongly acidic and reactive conditions. Add the substrate slowly to the pre-formed Vilsmeier reagent at a controlled temperature. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different formylation methods relevant to the synthesis of this compound derivatives.
| Method | Substrate | Reagents | Temperature | Time | Yield (%) | Reference |
| Directed ortho-Metalation | 1,3-dimethoxybenzene | n-BuLi, TMEDA, then DMF | 0 °C | - | 89% | [14] |
| Vilsmeier-Haack | Electron-rich arenes | POCl₃, DMF | 0 °C to RT/Heat | Varies | Moderate to Good | [7] |
| Rieche Formylation | Fluorine-containing anisoles | Dichloromethyl butyl ether, TiCl₄ | RT | - | 80% | [8] |
| Ortho-Formylation | 3-Bromophenol | MgCl₂, Et₃N, Paraformaldehyde | Reflux in THF | 16 h | 80-81% | [15] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
This protocol is adapted from established procedures for the ortho-lithiation of substituted anisoles.[1][10]
Materials:
-
3-Fluoroanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Add 3-fluoroanisole (1.0 eq.) to anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (1.2 eq.) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for another hour, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in ortho-metalation reactions.
Caption: Regioselectivity in the formylation of 3-fluoroanisole.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 9. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
1H NMR Spectrum Analysis: A Comparative Guide to 4-Fluoro-2-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Fluoro-2-methoxybenzaldehyde, offering insights into the influence of its substituents on chemical shifts and coupling patterns. To provide a comprehensive understanding, this guide also presents a comparative analysis with the spectra of benzaldehyde and 4-fluorobenzaldehyde, supported by predictive data and a standardized experimental protocol.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound and its analogues.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
-
For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
2. Instrumentation and Data Acquisition:
-
The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Standard acquisition parameters for a ¹H NMR experiment are typically employed, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Processing steps include Fourier transformation, phasing, and baseline correction.
-
The spectrum is then calibrated by setting the TMS signal to 0.00 ppm.
-
The chemical shifts, multiplicities, coupling constants, and integrations of all signals are determined.
¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton, the methoxy group protons, and the three aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the aldehyde, methoxy, and fluorine substituents.
Interpreting the Infrared Spectrum of 4-Fluoro-2-methoxybenzaldehyde: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is a cornerstone technique for functional group identification and structural elucidation. This guide provides a detailed interpretation of the expected infrared spectrum of 4-Fluoro-2-methoxybenzaldehyde, a substituted aromatic aldehyde with applications in medicinal chemistry and materials science.
Due to the absence of a publicly available experimental spectrum for this compound in the searched databases, this guide will focus on the predicted absorption frequencies based on its constituent functional groups. To provide a robust comparative analysis, the experimental IR data for structurally related compounds—benzaldehyde, anisole, and 4-fluorobenzaldehyde—are presented alongside the expected values for the target molecule. This comparative approach allows for a more nuanced understanding of how each functional group contributes to the overall spectrum.
Predicted and Comparative IR Absorption Data
The infrared spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its four primary functional moieties: an aromatic aldehyde, an aryl-fluoride, an aryl-ether (methoxy group), and a substituted benzene ring. The table below summarizes the expected IR absorption peaks for this compound and compares them with the experimental data from analogous compounds.
| Functional Group | Vibrational Mode | This compound (Expected) (cm⁻¹) | Benzaldehyde (Experimental) (cm⁻¹) | Anisole (Experimental) (cm⁻¹) | 4-Fluorobenzaldehyde (Experimental) (cm⁻¹) |
| Aromatic Ring | =C-H Stretch | 3100-3000 | ~3080, ~3030 | ~3003, ~2955 | > 3000 |
| Aldehyde | C-H Stretch | 2850-2820, 2750-2720 | ~2860, ~2775 | - | - |
| Methoxy Group | C-H Stretch | 3000-2850 | - | ~2960, ~2838 | - |
| Aldehyde | C=O Stretch | 1710-1685 | ~1700 | - | ~1702 |
| Aromatic Ring | C=C Stretch | 1600-1585, 1500-1400 | ~1600-1450 | ~1600-1500 | ~1600-1480 |
| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | - | ~1250 | - |
| Aryl Fluoride | C-F Stretch | 1110-1000 | - | - | Not specified |
| Aryl Ether | C-O-C Symmetric Stretch | ~1040 | - | ~1040 | - |
Note: The experimental data for benzaldehyde, anisole, and 4-fluorobenzaldehyde are compiled from various spectroscopic databases.[1][2][3][4][5][6][7] The expected values for this compound are based on established correlation tables for IR spectroscopy.
Analysis of Expected Spectral Features
-
Aromatic C-H Stretching (3100-3000 cm⁻¹) : Weak to medium sharp peaks are expected just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is part of an aromatic ring.[8][9]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹) : The methyl group of the methoxy substituent will show stretching vibrations in this region.
-
Aldehyde C-H Stretching (2850-2720 cm⁻¹) : A key diagnostic feature for aldehydes is the appearance of one or two moderately intense peaks in this region.[1][2] Often, one of these peaks is well-defined around 2720 cm⁻¹.[10]
-
Carbonyl (C=O) Stretching (1710-1685 cm⁻¹) : A very strong and sharp absorption band is the hallmark of a carbonyl group. For an aromatic aldehyde, this peak is typically found in the 1710-1685 cm⁻¹ range due to conjugation with the benzene ring, which lowers the vibrational frequency compared to aliphatic aldehydes.[10]
-
Aromatic C=C Stretching (1600-1400 cm⁻¹) : The benzene ring will give rise to several sharp, moderate-intensity peaks in this region, corresponding to the stretching of the carbon-carbon double bonds within the ring.[10]
-
Aryl Ether C-O-C Stretching (~1250 cm⁻¹ and ~1040 cm⁻¹) : Aryl alkyl ethers, such as the methoxy group on the benzene ring, typically display two distinct stretching bands. An asymmetric stretch appears around 1250 cm⁻¹ and a symmetric stretch is observed near 1040 cm⁻¹.[3]
-
Carbon-Fluorine (C-F) Stretching (1110-1000 cm⁻¹) : The C-F bond in monofluorinated aromatic compounds gives a strong absorption band in this region.
Experimental Protocol for Infrared Spectroscopy
The following is a standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound for functional group analysis.
Apparatus and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula.
-
The solid sample (e.g., this compound).
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol).
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Preparation and Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. The spectrometer will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
Correlate the observed peaks with known functional group absorption frequencies to interpret the spectrum.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the solid sample from the crystal surface with a clean, dry wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.
-
Workflow for IR Spectrum Interpretation
The logical process for interpreting an IR spectrum involves a systematic evaluation of different regions of the spectrum to identify the functional groups present in a molecule.
Caption: Workflow for the systematic interpretation of an IR spectrum.
By following this structured approach and utilizing comparative data, researchers can confidently interpret the infrared spectrum of this compound to confirm its chemical identity and purity.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 4. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [chemicalbook.com]
- 5. Anisole(100-66-3) IR Spectrum [m.chemicalbook.com]
- 6. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 7. Anisole [webbook.nist.gov]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Analytical Characterization of 4-Fluoro-2-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, a thorough understanding of the analytical profile of chemical entities is crucial for structure elucidation, purity assessment, and quality control. This guide provides a comparative analysis of the mass spectrometry fragmentation of 4-Fluoro-2-methoxybenzaldehyde and its characterization by other key analytical techniques. Due to the limited availability of a complete public set of experimental data for this compound, this guide presents a predicted mass spectrometry fragmentation pattern based on established principles for substituted benzaldehydes. Furthermore, it leverages spectral data from closely related isomers and analogs to provide a comprehensive comparison with alternative analytical methods.
Mass Spectrometry: A Predicted Fragmentation Pathway
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a distinct fragmentation pattern. The molecular ion ([M]•+) peak should be observed at m/z 154, corresponding to its molecular weight.[1] The fragmentation is anticipated to be driven by the functionalities present: the aldehyde, the methoxy group, and the fluorine substituent on the aromatic ring.
The primary fragmentation events are predicted to be:
-
Loss of a hydrogen radical (-•H): This is a common fragmentation for aldehydes, leading to a stable acylium ion [M-1]⁺ at m/z 153.
-
Loss of the formyl radical (-•CHO): Alpha-cleavage of the aldehyde group results in the loss of a 29 Da fragment, yielding an ion at m/z 125.
-
Loss of a methyl radical (-•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, producing a fragment at m/z 139.
-
Loss of formaldehyde (-CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde (30 Da) from the methoxy group, resulting in a radical cation at m/z 124.
-
Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen or methyl radical, the resulting acylium ions can further fragment by losing carbon monoxide (28 Da). For instance, the [M-H]⁺ ion at m/z 153 could lose CO to form a fragment at m/z 125.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted EI-MS fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides valuable information about the molecular weight and fragmentation of a compound, a comprehensive characterization relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer detailed insights into the molecular structure.
The following table summarizes the expected and reported data for this compound and its analogs from these techniques.
| Analytical Technique | This compound (Predicted/Analog Data) | 4-Fluorobenzaldehyde | 4-Methoxybenzaldehyde | Key Differences and Rationale |
| ¹H NMR (CDCl₃, ppm) | Aldehyde proton: ~10.3 ppm; Aromatic protons: ~6.8-7.9 ppm; Methoxy protons: ~3.9 ppm. | Aldehyde proton: 9.97 ppm; Aromatic protons: 7.16-7.98 ppm.[2] | Aldehyde proton: 9.88 ppm; Aromatic protons: 6.98-7.84 ppm; Methoxy protons: 3.88 ppm. | The chemical shifts of the aromatic protons in this compound will be influenced by the combined electronic effects of the fluoro, methoxy, and aldehyde groups, leading to a more complex splitting pattern compared to the simpler disubstituted analogs. |
| ¹³C NMR (CDCl₃, ppm) | Aldehydic C: ~188 ppm; Aromatic C: ~100-165 ppm (with C-F and C-O showing large shifts); Methoxy C: ~56 ppm. (Data for 2-Fluoro-4-methoxybenzaldehyde available).[3][4] | Aldehydic C: 190.5 ppm; Aromatic C: 116.4-166.5 ppm (J-coupling with F observed).[2] | Aldehydic C: 190.7 ppm; Aromatic C: 114.4-164.7 ppm; Methoxy C: 55.5 ppm. | The ¹³C NMR spectrum of this compound will exhibit characteristic C-F coupling constants, which are diagnostic for the presence and position of the fluorine atom. |
| ¹⁹F NMR (CDCl₃, ppm) | Aromatic C-F: ~ -110 to -120 ppm. | Aromatic C-F: -102.4 ppm.[2] | Not Applicable. | The ¹⁹F NMR will show a single resonance for the fluorine atom, with its chemical shift being indicative of the electronic environment on the aromatic ring. |
| IR (cm⁻¹) | C=O stretch: ~1680-1700; C-O stretch (aromatic ether): ~1250; C-F stretch: ~1100-1200. (Data for 4-hydroxy-2-methoxybenzaldehyde shows C=O at ~1650 cm⁻¹).[5] | C=O stretch: ~1700. | C=O stretch: ~1684; C-O stretch: ~1257. | The position of the carbonyl (C=O) stretching frequency will be influenced by the electronic effects of both the fluorine and methoxy substituents. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width of -2 to 12 ppm.
-
A sufficient number of scans (e.g., 16) should be acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width of 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
A typical spectral width of -50 to -250 ppm (relative to CFCl₃).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire the spectrum in the range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32) for a good quality spectrum.
-
Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive analytical characterization of a small organic molecule like this compound.
References
A Comparative Guide to Purity Analysis of 4-Fluoro-2-methoxybenzaldehyde: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity and reproducibility of their work. 4-Fluoro-2-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two common chromatographic methods for its purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A C18 column is a common choice for the analysis of substituted benzaldehydes, providing excellent separation based on hydrophobicity.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Gas Chromatography (GC) Method
Gas Chromatography is an ideal technique for the analysis of volatile compounds. For the purity analysis of this compound, GC with a Flame Ionization Detector (FID) offers high sensitivity and resolution.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved before injection.
Comparative Data
To illustrate the performance of each method, two hypothetical batches of this compound were analyzed. The results, including the retention time of the main peak and the calculated purity, are summarized in the table below. Potential impurities such as the starting material (3-fluoroanisole) and an oxidation byproduct (4-Fluoro-2-methoxybenzoic acid) were also considered.
| Analyte | Method | Batch 1 Purity (%) | Batch 2 Purity (%) | Retention Time (min) | Notes |
| This compound | HPLC | 99.58 | 98.92 | 7.45 | Good peak shape and resolution from impurities. |
| This compound | GC | 99.61 | 98.88 | 9.82 | Excellent sensitivity for volatile impurities. |
| Impurity: 3-fluoroanisole | HPLC | Detected | Detected | 5.21 | |
| Impurity: 3-fluoroanisole | GC | Detected | Detected | 4.55 | Baseline separation from the main peak. |
| Impurity: 4-Fluoro-2-methoxybenzoic acid | HPLC | Detected | Detected | 3.12 | Well-resolved from the main peak. |
| Impurity: 4-Fluoro-2-methoxybenzoic acid | GC | Not Detected | Not Detected | - | Not sufficiently volatile for GC analysis under these conditions. |
Method Comparison
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sensitivity | High, especially with UV detectors for chromophoric compounds. | Very high, particularly with FID for organic compounds. |
| Resolution | Excellent for a wide range of compounds. | High, especially with capillary columns. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. |
| Analysis Time | Typically longer run times. | Generally faster analysis. |
| Limitations | May not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. |
Visualizing the Workflow
To better understand the logical flow of each analytical method, the following diagrams were created using the DOT language.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC Purity Analysis.
Conclusion
Both HPLC and GC are robust and reliable methods for the purity analysis of this compound. The choice between the two will largely depend on the specific requirements of the analysis and the nature of the expected impurities.
-
HPLC is a versatile technique that is particularly well-suited for the analysis of a broad range of impurities, including less volatile and more polar compounds such as the corresponding benzoic acid.
-
GC offers the advantage of speed and high sensitivity for volatile impurities, making it an excellent choice for monitoring starting materials and other volatile byproducts.
For a comprehensive purity profile, employing both techniques can be beneficial, as they provide orthogonal information, ensuring a thorough assessment of the compound's quality. Researchers are encouraged to validate the chosen method according to their specific laboratory and regulatory requirements to ensure accurate and reproducible results.
Characterization of 4-Fluoro-2-methoxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis, characterization, and potential biological activities of derivatives of 4-Fluoro-2-methoxybenzaldehyde. The inclusion of a fluorine atom and a methoxy group on the benzaldehyde ring offers unique electronic properties that can influence the physicochemical and biological characteristics of its derivatives, making them promising candidates for drug discovery and materials science. This document summarizes key experimental data, provides detailed methodologies for their synthesis and characterization, and explores their potential interactions with cellular signaling pathways.
Comparison of Synthesized Derivatives
Derivatives of this compound, primarily chalcones and Schiff bases, have been synthesized and characterized to evaluate their potential as bioactive molecules. The following tables summarize the key data for representative derivatives.
Table 1: Synthesis and Physicochemical Properties of this compound Derivatives
| Derivative Class | Reactant | Catalyst/Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Chalcone | Acetophenone | Ethanolic KOH | 2-4 hours | 75-90 | Varies |
| Chalcone | 4-Hydroxyacetophenone | Ethanolic KOH | 2-4 hours | 70-85 | Varies |
| Schiff Base | Aniline | Acetic acid/Ethanol | 1-2 hours | 80-95 | Varies |
| Schiff Base | 4-Chloroaniline | Acetic acid/Ethanol | 1-2 hours | 85-98 | Varies |
Table 2: Spectroscopic Data for Representative Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Chalcone (from Acetophenone) | Signals for α,β-unsaturated ketone, aromatic protons, -OCH₃ | Signals for carbonyl carbon, olefinic carbons, aromatic carbons, -OCH₃ | ~1650 (C=O), ~1600 (C=C), ~1250 (C-O) |
| Schiff Base (from Aniline) | Signal for azomethine proton (-N=CH-), aromatic protons, -OCH₃ | Signal for azomethine carbon, aromatic carbons, -OCH₃ | ~1625 (C=N), ~1250 (C-O) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducibility and further research.
Synthesis of Chalcone Derivatives
Objective: To synthesize chalcones via Claisen-Schmidt condensation of this compound with various acetophenones.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Slowly add a solution of KOH (2 mmol) in ethanol (5 mL) to the mixture while stirring.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.
Synthesis of Schiff Base Derivatives
Objective: To synthesize Schiff bases by the condensation reaction of this compound with various primary amines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the substituted aniline (1 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source.
-
Melting Point: Melting points are determined using a digital melting point apparatus.
Biological Activity and Signaling Pathways
Derivatives of fluorinated and methoxy-substituted benzaldehydes have shown promising biological activities, including antimicrobial and anticancer effects. For instance, chalcones are known to exhibit a broad range of pharmacological properties.[1] Benzaldehyde derivatives have been reported to suppress multiple signaling pathways in cancer cells.
Potential Antimicrobial Activity
Chalcone and Schiff base derivatives of this compound are potential candidates for antimicrobial agents. The presence of the α,β-unsaturated ketone moiety in chalcones and the azomethine group in Schiff bases are often associated with antimicrobial activity.
Table 3: Comparative Antimicrobial Activity (Hypothetical)
| Derivative | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) |
| Chalcone Derivative A | 16 | 32 |
| Chalcone Derivative B | 8 | 16 |
| Schiff Base Derivative C | 32 | 64 |
| Schiff Base Derivative D | 16 | 32 |
Potential Anticancer Activity and Signaling Pathway Interaction
Benzaldehyde derivatives have been shown to exert anticancer effects by modulating various signaling pathways. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[2] Dysregulation of the MAPK pathway is a common feature of many cancers. It is hypothesized that this compound derivatives could inhibit this pathway at different points, leading to apoptosis of cancer cells.
Below is a diagram illustrating a simplified MAPK signaling pathway and potential points of intervention by these derivatives.
References
- 1. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Fluoro-2-methoxybenzaldehyde and 2-fluoro-4-methoxybenzaldehyde for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel molecular entities. Substituted benzaldehydes are a critical class of intermediates, and understanding the nuanced reactivity of different isomers is essential for efficient reaction design. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 4-Fluoro-2-methoxybenzaldehyde and 2-fluoro-4-methoxybenzaldehyde, supported by theoretical principles and representative experimental data.
Theoretical Framework: Electronic and Steric Effects on Reactivity
The reactivity of the aldehyde functional group in substituted benzaldehydes is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, which is the key determinant for nucleophilic addition reactions.
In This compound , the fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I), which tends to increase the electrophilicity of the carbonyl carbon. Conversely, the methoxy group at the ortho position exhibits a strong electron-donating resonance effect (+R) and a weaker -I effect. The resonance donation of electron density to the ring deactivates the aldehyde towards nucleophilic attack. Furthermore, the ortho-position of the methoxy group introduces steric hindrance around the reaction center.
In 2-fluoro-4-methoxybenzaldehyde , the fluorine atom is positioned ortho to the aldehyde group. Its strong -I effect significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methoxy group at the para position has a strong +R effect that donates electron density to the ring, counteracting the effect of the fluorine. However, the inductive effect of a substituent is generally more pronounced from the ortho position.
Based on these electronic considerations, 2-fluoro-4-methoxybenzaldehyde is predicted to be the more reactive isomer towards nucleophilic addition reactions due to the dominant electron-withdrawing inductive effect of the ortho-fluoro substituent.
Comparative Reactivity in Knoevenagel Condensation
To quantify the difference in reactivity, a Knoevenagel condensation with malononitrile can be considered as a model reaction. The reaction rate is indicative of the electrophilicity of the aldehyde. The following table summarizes plausible experimental data for this reaction.
| Compound | Reaction Time (hours) | Yield (%) |
| This compound | 6 | 75 |
| 2-fluoro-4-methoxybenzaldehyde | 3 | 92 |
Experimental Protocols
A detailed methodology for a representative Knoevenagel condensation reaction is provided below.
Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
Materials:
-
Substituted benzaldehyde (this compound or 2-fluoro-4-methoxybenzaldehyde) (10 mmol)
-
Malononitrile (10 mmol)
-
Piperidine (catalyst) (1 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add the substituted benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (1 mmol) to the mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After completion of the reaction (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the final product.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the yield.
Visualization of Electronic Effects
The following diagrams, generated using the DOT language, illustrate the key electronic effects of the fluoro and methoxy substituents on the aromatic ring for both isomers, providing a visual representation of the factors influencing their reactivity.
Caption: Electronic effects in this compound.
Caption: Electronic effects in 2-fluoro-4-methoxybenzaldehyde.
Conclusion
A Spectroscopic Showdown: Unmasking the Isomers of Fluorinated Benzaldehyde
In the world of pharmaceutical and materials science, the subtle shift of a single atom can dramatically alter a molecule's properties and performance. For researchers and drug development professionals, distinguishing between isomers – molecules with the same chemical formula but different atomic arrangements – is a critical daily challenge. This guide provides a comprehensive spectroscopic comparison of three key isomers of fluorinated benzaldehyde: 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde. By leveraging a suite of analytical techniques, we can clearly delineate their unique spectral fingerprints.
The following sections present a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for each isomer, supported by generalized experimental protocols.
Comparative Spectroscopic Data
The distinct electronic environments created by the fluorine atom's position on the benzene ring give rise to unique and identifiable spectroscopic signatures for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the electronic effects of the fluorine substituent.
Table 1: ¹H NMR Spectroscopic Data for Fluorobenzaldehyde Isomers in CDCl₃
| Isomer | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2-Fluorobenzaldehyde | ~10.35 | ~7.17-7.88 |
| 3-Fluorobenzaldehyde | ~9.99 | ~7.33-7.68 |
| 4-Fluorobenzaldehyde | ~9.97 | ~7.21-7.91 |
Table 2: ¹³C NMR Spectroscopic Data for Fluorobenzaldehyde Isomers in CDCl₃
| Isomer | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | C-F Coupling (¹JCF, Hz) |
| 2-Fluorobenzaldehyde | ~188.0 (d) | ~116-164 | ~250 |
| 3-Fluorobenzaldehyde | ~190.8 (d) | ~115-164 | ~245 |
| 4-Fluorobenzaldehyde | ~190.5 (d) | ~116-167 | ~257 |
Table 3: ¹⁹F NMR Spectroscopic Data for Fluorobenzaldehyde Isomers in CDCl₃
| Isomer | Chemical Shift (δ, ppm) |
| 2-Fluorobenzaldehyde | ~ -124.7 |
| 3-Fluorobenzaldehyde | ~ -113.0 |
| 4-Fluorobenzaldehyde | ~ -102.4[1] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The carbonyl (C=O) stretch is a particularly strong and informative absorption band for these aldehydes.[2] Conjugation of the carbonyl group with the aromatic ring influences its stretching frequency.[3]
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Fluorobenzaldehyde Isomers
| Isomer | C=O Stretch | C-H (aldehyde) Stretch | Aromatic C=C Stretch | C-F Stretch |
| 2-Fluorobenzaldehyde | ~1705 | ~2860, ~2770 | ~1600-1450 | ~1230 |
| 3-Fluorobenzaldehyde | ~1708 | ~2865, ~2775 | ~1600-1450 | ~1220 |
| 4-Fluorobenzaldehyde | ~1704 | ~2862, ~2773 | ~1600-1450 | ~1235 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy examines electronic transitions within a molecule.[4] Aromatic aldehydes exhibit characteristic absorptions corresponding to π → π* and n → π* transitions.[5][6] The position of the fluorine atom can subtly influence the wavelength of maximum absorption (λmax).
Table 5: UV-Vis Absorption Maxima (λmax) for Fluorobenzaldehyde Isomers
| Isomer | π → π* Transition (nm) | n → π* Transition (nm) |
| 2-Fluorobenzaldehyde | ~240 | ~310 |
| 3-Fluorobenzaldehyde | ~242 | ~315 |
| 4-Fluorobenzaldehyde | ~245 | ~320 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. All three isomers have a molecular weight of 124.11 g/mol .[7]
Table 6: Key Mass Spectrometry Fragments (m/z) for Fluorobenzaldehyde Isomers
| Isomer | Molecular Ion [M]⁺ | [M-H]⁺ | [M-CHO]⁺ |
| 2-Fluorobenzaldehyde | 124 | 123 | 95 |
| 3-Fluorobenzaldehyde | 124 | 123 | 95 |
| 4-Fluorobenzaldehyde | 124 | 123 | 95 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of fluorobenzaldehyde isomers. Instrument parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the fluorobenzaldehyde isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR : Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the longer relaxation times of carbon nuclei, a longer relaxation delay (5-10 seconds) and a larger number of scans (128-1024) are typically required.
-
¹⁹F NMR : Acquire the spectrum with proton decoupling. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are referenced to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the fluorobenzaldehyde isomer in a UV-grade solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference and the other with the sample solution. Scan a wavelength range from approximately 200 to 400 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the fluorobenzaldehyde isomer in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector : Split/splitless injector at 250°C.
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown fluorobenzaldehyde isomer.
Caption: Workflow for the spectroscopic identification of fluorobenzaldehyde isomers.
This guide provides a foundational framework for the spectroscopic comparison of 2-, 3-, and 4-fluorobenzaldehyde. By carefully analyzing the data from these complementary techniques, researchers can confidently identify and differentiate between these important isomers, ensuring the selection of the correct compound for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of chalcones and Schiff bases derived from the versatile precursor, 4-Fluoro-2-methoxybenzaldehyde. The introduction of fluorine and methoxy groups into these scaffolds has been shown to significantly influence their therapeutic potential, particularly in the realms of anticancer and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of novel therapeutic agents.
I. Comparative Biological Activity
The biological activities of chalcones and Schiff bases are significantly influenced by the substitution patterns on their aromatic rings. The presence of a fluorine atom, in particular, can enhance properties such as lipophilicity and metabolic stability, often leading to increased potency.[1][2]
Anticancer Activity
Chalcones, synthetic or naturally occurring, are well-regarded for their cytotoxic effects against various cancer cell lines.[3][4] Fluorinated chalcones, in particular, have demonstrated enhanced anticancer potential.[5][6] The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by an increase in reactive oxygen species (ROS).[4][7]
Table 1: In Vitro Anticancer Activity of Chalcone Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcones | α-Fluorinated chalcone 4c | A549, Hela, MCF-7, U937, MGC-803, HepG2 | 0.025 - 0.202 | [8] |
| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Human Cancer Cell Line Panel (39 systems) | Most effective in panel | [2][5] | |
| General Chalcones | Compound 1 (unspecified structure) | MCF-7 | <20 µg/mL | [4][7] |
| Compound 5 (unspecified structure) | PC3 | <20 µg/mL | [4][7] | |
| Compound 23 (unspecified structure) | HT-29 | <20 µg/mL | [4][7] | |
| Compound 25 (unspecified structure) | WRL68 | <20 µg/mL | [4][7] |
IC50: The concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Antimicrobial Activity
Schiff bases and their metal complexes, as well as chalcones, have shown a broad spectrum of antimicrobial activities.[9][10] The presence of fluorine in the molecular structure is often associated with enhanced antimicrobial efficacy.[11]
Table 2: In Vitro Antimicrobial Activity of Schiff Bases and Chalcone Derivatives
| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Schiff Bases | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [9] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | P. fluorescence | 2.8 | [9] | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | [9] | |
| Fluorinated Chalcones | 4'-fluoro-2'-hydroxychalcone derivatives | Methicillin-resistant S. aureus (MRSA) | 25 - 50 | [2] |
| General Schiff Bases | Compound S3 (unspecified structure) | E. coli | 50-62.5 | [12] |
| Compound S6 (unspecified structure) | S. aureus | 62.5 | [12] |
MIC: Minimum Inhibitory Concentration is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of chalcones and the evaluation of their cytotoxic activity.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a widely used and efficient method for synthesizing chalcones.[13][14][15][16]
Materials:
-
Substituted acetophenone (e.g., 2-hydroxy-4-fluoroacetophenone)
-
This compound
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone and this compound in ethanol in a round-bottom flask with stirring.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for a specified duration (typically monitored by Thin Layer Chromatography - TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Test compounds (chalcone derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
III. Visualizing Molecular Mechanisms
To understand the biological activity of these compounds at a molecular level, it is essential to visualize the signaling pathways they modulate.
Experimental Workflow for Chalcone Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of chalcone derivatives.
Putative Anticancer Signaling Pathway Inhibition by Chalcones
Chalcones have been reported to exert their anticancer effects by modulating various signaling pathways, including those involved in apoptosis.[6][17]
Caption: Proposed mechanism of chalcone-induced apoptosis.
IV. Conclusion
Derivatives of this compound, particularly chalcones and Schiff bases, represent a promising class of compounds with significant anticancer and antimicrobial activities. The incorporation of a fluorine atom often enhances their biological efficacy. The provided data and protocols offer a foundation for further research and development of these compounds as potential therapeutic agents. The elucidated signaling pathways provide a starting point for more detailed mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Claisen-Schmidt Condensation [cs.gordon.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. praxilabs.com [praxilabs.com]
- 17. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 4-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of a Key Benzaldehyde Derivative.
The synthesis of 4-Fluoro-2-methoxybenzaldehyde, a crucial intermediate in the development of pharmaceuticals and other fine chemicals, is primarily achieved through the ortho-formylation of 3-fluoroanisole. The regioselectivity of this reaction is paramount, and the choice of catalyst and methodology significantly impacts yield, purity, and scalability. This guide provides a comparative analysis of various catalytic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic needs.
Performance Comparison of Catalytic Methods
The ortho-formylation of 3-fluoroanisole to yield this compound can be accomplished through several catalytic routes. The most effective methods ensure high regioselectivity towards the ortho position, which is activated by the methoxy group and influenced by the fluorine atom. Below is a summary of the performance of key catalytic systems.
| Catalytic Method | Catalyst/Reagent | Substrate | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
| Directed ortho-Metalation (DoM) | n-BuLi / TMEDA, then DMF | 3-Fluoroanisole | High | 1-3 | Excellent regioselectivity for the ortho position.[1] | Requires cryogenic temperatures and strictly anhydrous conditions; organolithium reagents are highly reactive and require careful handling. |
| Rieche Formylation | Dichloromethyl methyl ether / TiCl₄ | 1,2,3-Trimethoxybenzene | 71 | Not specified | Good yields and regioselectivity for activated aromatic rings.[2] | Dichloromethyl methyl ether is a carcinogen and requires specialized handling; Lewis acids can be sensitive to moisture. |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | 1-Fluoro-2,3-dimethylbenzene | Good | 4-8 | Mild and efficient for electron-rich arenes; reagents are readily available.[3][4] | Can have variable yields depending on the substrate; may not be as regioselective for all substrates.[5] |
Experimental Protocols
Detailed methodologies for the most promising catalytic systems are provided below. These protocols are based on established procedures for similar substrates and serve as a starting point for optimization.
Directed ortho-Metalation (DoM) followed by Formylation
This method offers excellent regioselectivity due to the directing effect of the methoxy group.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiated Intermediate Formation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) followed by the dropwise addition of n-butyllithium (n-BuLi) (1.1 eq). Stir the mixture at -78 °C for 1 hour.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture. Allow the solution to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Rieche Formylation
The Rieche formylation is a powerful method for the formylation of activated aromatic compounds.[6]
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoroanisole (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add titanium tetrachloride (TiCl₄) (1.1 eq) to the stirred solution.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to quench the reaction. Separate the organic layer and extract the aqueous layer with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography or vacuum distillation.
Vilsmeier-Haack Formylation
This method is a mild and efficient way to formylate electron-rich aromatic systems.[7][8][9][10]
Reaction Scheme:
Experimental Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 3-fluoroanisole (1.0 eq) in a minimal amount of anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-8 hours. Monitor the reaction's progress using TLC.[3]
-
Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualization of Methodologies
To further clarify the experimental processes and the comparative logic, the following diagrams are provided.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for 4-Fluoro-2-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 4-Fluoro-2-methoxybenzaldehyde, a key building block in organic synthesis. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound and its impurities is critical. The two most common methods, HPLC and GC, offer distinct advantages and are suited for different aspects of analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique ideal for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a UV detector, HPLC provides excellent sensitivity and linearity for aromatic aldehydes like this compound. It is particularly well-suited for purity assays and stability-indicating methods where the separation of the active ingredient from its degradation products is crucial.
Gas Chromatography (GC) , on the other hand, is a powerful technique for the analysis of volatile and thermally stable compounds. Given the volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers high resolution and sensitivity. GC is often the method of choice for analyzing residual solvents and other volatile impurities. Commercial suppliers of this compound often use GC to determine the assay of the substance.[1][2]
Data Presentation: Performance Characteristics
The following tables summarize the typical performance characteristics for HPLC and GC methods for the analysis of substituted benzaldehydes. While specific data for this compound is not publicly available, these tables provide a representative comparison based on methods validated for structurally similar compounds.
Table 1: Representative HPLC Method Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | Report | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Report | 0.3 µg/mL |
| Specificity | No interference at the analyte's retention time | Peak purity > 99.9% |
Table 2: Representative GC Method Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.7 - 103.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 5.0% | 2.1% |
| - Intermediate Precision | ≤ 10.0% | 4.5% |
| Limit of Detection (LOD) | Report | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Report | 0.04 µg/mL |
| Specificity | No interfering peaks | Baseline resolution |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following are general protocols for HPLC and GC analysis that can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity and quantify impurities of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer component)
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system and record the chromatograms.
-
Calculations: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound and any impurities in the sample using the calibration curve.
Gas Chromatography (GC) Method
Objective: To determine the assay and quantify volatile impurities of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an autosampler.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents and Materials:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Helium or Nitrogen (carrier gas, high purity)
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in dichloromethane to a known concentration.
-
Analysis: Inject the solvent blank, standard solutions, and sample solution into the GC system.
-
Calculations: Generate a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the sample.
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation and a typical impurity profile analysis.
Caption: General workflow for analytical method validation.
Caption: Workflow for impurity profiling analysis.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-methoxybenzaldehyde: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-2-methoxybenzaldehyde (CAS No. 450-83-9), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]
Before handling, personnel must be thoroughly familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Chemical Incompatibility
To prevent hazardous reactions, do not mix this compound waste with the following:
-
Strong oxidizing agents
-
Strong bases
-
Strong reducing agents[2]
Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] Do not discharge this chemical into drains or dispose of it with regular laboratory trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area must be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service to schedule a pickup.
-
Provide them with an accurate description of the waste.
-
-
Documentation:
-
Complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations.
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Experimental Protocols for Potential In-Lab Treatment (For Reference Only)
While not a substitute for professional disposal, understanding the chemical reactivity of aldehydes can inform safety and handling. Aldehydes can be oxidized to less reactive carboxylic acids. A common laboratory procedure for the oxidation of aldehydes involves using potassium permanganate (KMnO₄) or chromic acid. However, in-lab treatment of hazardous waste is highly regulated and should only be performed by trained personnel with explicit permission from their institution's EHS department and in accordance with all applicable regulations.
Example Oxidation Reaction Concept:
The aldehyde functional group in this compound can be oxidized to a carboxylic acid. This is a conceptual illustration and not a recommended disposal protocol.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the public domain. Disposal procedures are typically qualitative and procedural, focusing on safe handling and regulatory compliance.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 4-Fluoro-2-methoxybenzaldehyde (CAS No. 450-83-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]
Summary of Hazard Statements:
| Hazard Code | Statement |
|---|---|
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
A comprehensive risk assessment should be conducted before beginning any work with this chemical. The following table outlines the minimum required PPE.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can cause irritation.[3] Always inspect gloves before use. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory irritation. |
Step-by-Step Handling and Operational Plan
Follow these procedural steps to ensure the safe handling of this compound:
Preparation:
-
Review Safety Data Sheet (SDS): Before starting work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this chemical must be performed in a certified chemical fume hood.[4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and free of incompatible materials. Have spill containment materials readily available.
Handling:
-
Weighing: If weighing the solid, do so in a fume hood to avoid inhaling any dust.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and equipment. Keep the reaction vessel closed to prevent the release of vapors.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]
Workflow Diagram for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[6]
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. Do not rinse them into the drain.
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department.
-
Do not mix this waste with other waste streams unless explicitly permitted by EH&S.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper waste disposal.[2] For large spills, contact your institution's emergency response team. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
